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4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone Documentation Hub

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  • Product: 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone
  • CAS: 780776-35-4

Core Science & Biosynthesis

Foundational

mechanism of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone formation

An In-Depth Technical Guide to the Synthesis and Mechanism of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Mechanism of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway and underlying reaction mechanisms for the formation of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone. This molecule, a functionalized diaryl ketone, serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The synthetic strategy detailed herein is built upon two cornerstone reactions in organic chemistry: the acid-catalyzed protection of a carbonyl group and the Lewis acid-mediated Friedel-Crafts acylation. By dissecting each stage of the synthesis, this document offers not just a procedural outline but also a deep mechanistic understanding, emphasizing the causality behind experimental choices to ensure reproducibility and methodological robustness.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The rational design of a multi-step synthesis requires a logical deconstruction of the target molecule into readily available starting materials. The structure of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone suggests a primary disconnection at the carbonyl-aryl bond, a classic approach for benzophenone derivatives, pointing towards a Friedel-Crafts acylation reaction.

Retrosynthetic Pathway:

The target molecule can be retrosynthetically cleaved into two primary synthons: a 4-chlorophenyl group and an acylium cation bearing the 4'-(1,3-dioxolan-2-yl)phenyl moiety. This leads to chlorobenzene and a suitable acylating agent, such as 4-(1,3-dioxolan-2-yl)benzoyl chloride. The acyl chloride, in turn, can be synthesized from its corresponding carboxylic acid, which is accessible from 4-formylbenzoic acid through selective protection of the aldehyde functionality.

G Target 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone Disconnect1 C-C Bond Formation (Friedel-Crafts Acylation) Target->Disconnect1 Precursors1 Chlorobenzene + 4-(1,3-dioxolan-2-yl)benzoyl chloride Disconnect1->Precursors1 Disconnect2 Functional Group Interconversion (Acyl Chloride Formation) Precursors1->Disconnect2 Precursor2 4-(1,3-dioxolan-2-yl)benzoic acid Disconnect2->Precursor2 Disconnect3 Protecting Group Introduction (Acetal Formation) Precursor2->Disconnect3 StartingMaterials 4-Formylbenzoic acid + Ethylene Glycol Disconnect3->StartingMaterials

Caption: Retrosynthetic analysis of the target compound.

Forward Synthetic Approach:

The chosen forward synthesis is a robust three-step process:

  • Protection: Selective conversion of the aldehyde group of 4-formylbenzoic acid into a 1,3-dioxolane (a cyclic acetal) using ethylene glycol. This is crucial as the unprotected aldehyde would not be stable under the strongly acidic conditions of the subsequent Friedel-Crafts reaction.

  • Activation: Conversion of the carboxylic acid group of the protected intermediate into a more reactive acyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂).

  • Coupling: The Friedel-Crafts acylation of chlorobenzene with the synthesized acyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), to form the final benzophenone core.

Part 2: Mechanistic Elucidation of Key Transformations

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Acetal Protection of 4-Formylbenzoic Acid

The protection of a carbonyl group as a cyclic acetal is a reversible, acid-catalyzed nucleophilic addition reaction. Aldehydes are generally more reactive than ketones, allowing for selective protection if both functionalities are present.[1]

Mechanism:

  • Protonation of the Carbonyl: The acid catalyst (e.g., p-toluenesulfonic acid, PTSA) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, a hemiacetal.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other hydroxyl group of the hemiacetal.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in a resonance-stabilized oxonium ion.

  • Ring Closure: The second hydroxyl group of the ethylene glycol moiety attacks the oxonium ion in an intramolecular fashion, forming the five-membered dioxolane ring.

  • Deprotonation: The final step is the deprotonation of the oxonium ion by a base (e.g., the solvent or the conjugate base of the acid catalyst) to regenerate the catalyst and yield the stable cyclic acetal.

To drive the equilibrium towards the product, the water generated during the reaction must be removed, typically by azeotropic distillation using a Dean-Stark apparatus.[2][3]

G cluster_mech Mechanism: Acetal Formation Aldehyde Protonated Aldehyde Hemiacetal Hemiacetal Intermediate Aldehyde->Hemiacetal + Ethylene Glycol Oxonium Oxonium Ion Hemiacetal->Oxonium - H₂O Acetal Protected Acetal (Dioxolane) Oxonium->Acetal Intramolecular Attack

Caption: Key stages in the acid-catalyzed formation of a 1,3-dioxolane.

Step 2: Synthesis of 4-(1,3-dioxolan-2-yl)benzoyl chloride

The conversion of a carboxylic acid to an acyl chloride is a standard procedure to create a highly reactive acylating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Mechanism:

  • The carboxylic acid oxygen attacks the electrophilic sulfur atom of SOCl₂, displacing a chloride ion.

  • The displaced chloride ion then deprotonates the hydroxyl group, forming HCl gas and an unstable intermediate.

  • This intermediate readily decomposes, releasing sulfur dioxide (SO₂) gas and forming the acylium ion paired with a chloride ion, which quickly combine to form the final acyl chloride product. The formation of gaseous byproducts (HCl and SO₂) drives this reaction to completion.

Step 3: Friedel-Crafts Acylation

This reaction is a classic example of electrophilic aromatic substitution (EAS) and is the cornerstone for synthesizing aryl ketones.[4][5] The reaction requires a strong Lewis acid catalyst, like AlCl₃, to generate a potent electrophile.[6]

Mechanism:

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, which then cleaves to form a highly electrophilic, resonance-stabilized acylium ion and the [AlCl₄]⁻ complex.

  • Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring attacks the acylium ion. The chloro-substituent is a deactivating but ortho, para-directing group. Due to steric hindrance at the ortho position, the attack predominantly occurs at the para position, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[7]

  • Rearomatization: The [AlCl₄]⁻ complex acts as a base, abstracting a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, also producing HCl.

  • Product-Catalyst Complexation: The carbonyl oxygen of the newly formed benzophenone is basic and immediately forms a stable complex with the Lewis acid catalyst (AlCl₃). This complexation is strong and requires more than a stoichiometric amount of the catalyst.

  • Workup: The reaction is quenched with water or dilute acid to hydrolyze the ketone-AlCl₃ complex, liberating the final 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone product.

G cluster_workflow Friedel-Crafts Acylation Workflow Start Acyl Chloride + AlCl₃ Acylium Acylium Ion [R-C=O]⁺ Start->Acylium Activation Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Chlorobenzene Complex Product-Catalyst Complex Sigma->Complex Rearomatization Product Final Benzophenone Complex->Product Aqueous Workup

Caption: Logical workflow of the Friedel-Crafts acylation reaction.

Part 3: Experimental Protocols and Data

The following protocol is a representative, self-validating system. Researchers should adapt it based on available laboratory equipment and safety protocols.

Step-by-Step Experimental Protocol
  • Step 1: Synthesis of 2-(4-carboxyphenyl)-1,3-dioxolane

    • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-formylbenzoic acid (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Add toluene as the solvent (sufficient to fill the Dean-Stark trap).

    • Heat the mixture to reflux and monitor the collection of water in the trap. Continue reflux until no more water is collected (typically 3-5 hours).

    • Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove unreacted starting material and the acid catalyst.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization.

  • Step 2: Synthesis of 4-(1,3-dioxolan-2-yl)benzoyl chloride

    • In a fume hood, add the dried 2-(4-carboxyphenyl)-1,3-dioxolane (1.0 eq) to a flask equipped with a reflux condenser and a gas trap.

    • Slowly add thionyl chloride (2.0 eq) at room temperature. A few drops of DMF can be used as a catalyst.

    • Gently heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

    • After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.

  • Step 3: Synthesis of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

    • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.3 eq) and a dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 4-(1,3-dioxolan-2-yl)benzoyl chloride (1.0 eq) and chlorobenzene (1.1 eq) in the same solvent.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours or until TLC indicates completion.

    • Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with the solvent.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final compound.

Data Presentation

Table 1: Stoichiometry and Representative Yields

StepReactant 1Reactant 2Key ReagentProductTypical Yield (%)
14-Formylbenzoic acidEthylene glycolp-TSA2-(4-carboxyphenyl)-1,3-dioxolane90-95%
22-(4-carboxyphenyl)-1,3-dioxolaneThionyl ChlorideDMF (cat.)4-(1,3-dioxolan-2-yl)benzoyl chloride>95% (used crude)
3Acyl Chloride (from Step 2)ChlorobenzeneAlCl₃4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone75-85%

Table 2: Expected Analytical Data for Final Product

AnalysisExpected Result
Appearance White to off-white solid
Melting Point Specific to the crystalline form, determined experimentally
¹H NMR (CDCl₃) δ ~7.8-7.4 (m, 8H, Ar-H), δ ~5.9 (s, 1H, acetal-H), δ ~4.1 (m, 4H, -OCH₂CH₂O-)
¹³C NMR (CDCl₃) δ ~195 (C=O), δ ~138-128 (Ar-C), δ ~102 (acetal-C), δ ~65 (-OCH₂CH₂O-)
IR (KBr, cm⁻¹) ~1660 (C=O stretch), ~1600 (Ar C=C stretch), ~1100 (C-O stretch)

References

  • European Patent Office. (n.d.). Process for the preparation of 4-hydroxybenzophenones - EP 0128693 A2. Google Patents.
  • Google Patents. (n.d.). CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.
  • IP Australia. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.
  • International Journal of Recent Advances in Science and Engineering. (2020, April). A New Eco-Friendly Synthesis of 4-Chloro,4'-Hydroxy Benzophenone using Solid Acid Catalysts. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction path for synthesis of formylpyrazoles 4(a-f) Synthesis of....
  • Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
  • Wiley Online Library. (n.d.). Catalytic Friedel-Crafts Acylation of Aromatic Compounds.
  • National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC.
  • PubChem. (n.d.). 4-Chlorobenzophenone.
  • ResearchGate. (n.d.). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC.
  • Scribd. (n.d.). 4-Chlorobenzophenone - Friedel Craft Acylation.
  • MDPI. (n.d.). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
  • ResearchGate. (n.d.). Reaction of benzaldehyde condensed with ethylene glycol.
  • Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone.
  • YouTube. (2020, June 10). Ethylene Glycol for Protecting Groups.
  • ResearchGate. (n.d.). Examples of 1,3‐dioxolanes derivatives in bioactive drugs.
  • ResearchGate. (n.d.). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism.
  • Reddit. (2023, July 21). What's the most common method for the protection of aldehydes?. r/chemistry.
  • YouTube. (2023, March 26). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry.
  • YouTube. (2023, January 28). Preparation of Acetophenone| Friedel – Crafts acylation| Benzene|Acetyl chloride|Organic chemistry|.
  • Chemistry Stack Exchange. (2018, February 1). Several carbonyl groups, which one does ethylene glycol protect?.
  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups.

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Exploratory

4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone For Researchers, Scientists, and Drug Development Professionals Introduction The benzophenone s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzophenone scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide focuses on a specific derivative, 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone, a compound of interest for its potential as a versatile intermediate in the synthesis of complex pharmaceutical agents. While direct extensive experimental data for this exact molecule is not broadly published, this document provides a comprehensive overview of its predicted chemical properties, a robust synthetic pathway, and key reactivity insights by analyzing its constituent functional groups and closely related analogues.

The structure features a 4-chlorobenzophenone core, a well-established pharmacophore, and a 1,3-dioxolane group. The dioxolane ring acts as a protected aldehyde (a formyl group), offering a strategic advantage in multi-step syntheses by masking a reactive site until a desired stage. Understanding the interplay between these functionalities is crucial for leveraging this molecule in drug discovery and development.

Predicted Physicochemical and Spectroscopic Properties

The properties of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone can be inferred from its core structure. The presence of the benzophenone skeleton suggests it is a crystalline solid at room temperature, with solubility in common organic solvents.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₆H₁₃ClO₃Based on chemical structure
Molecular Weight 288.73 g/mol Calculated from the molecular formula
Appearance White to off-white crystalline solidSimilar to 4-chlorobenzophenone.[3]
Melting Point Expected to be a defined melting pointTypical for crystalline organic solids
Solubility Soluble in acetone, ethanol, ether, benzene; low water solubility.[3]Inferred from 4-chlorobenzophenone and general benzophenone characteristics
Stability Stable under standard conditions; dioxolane ring is sensitive to acidThe acetal linkage is labile in acidic aqueous environments
Spectroscopic Signature

Detailed spectroscopic analysis is essential for the unambiguous identification and quality control of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum is predicted to show distinct signals for the aromatic protons on both phenyl rings. The protons on the chlorinated ring will appear as two doublets, while the protons on the dioxolane-substituted ring will also present as a pair of doublets. A characteristic singlet for the methine proton of the dioxolane ring (O-CH-O) would be expected, along with a multiplet for the ethylene bridge protons (-O-CH₂-CH₂-O-). Based on similar structures, the aromatic protons would likely resonate in the δ 7.4-7.8 ppm range.[4]

    • ¹³C NMR : The spectrum would display signals for the carbonyl carbon (around 195 ppm), multiple aromatic carbons, and the carbons of the dioxolane ring, including the acetal carbon.

  • Infrared (IR) Spectroscopy : A strong absorption band characteristic of the carbonyl (C=O) stretch of the benzophenone ketone is expected around 1650-1670 cm⁻¹. Additional significant peaks would correspond to C-O stretching from the dioxolane group and C-Cl stretching.

  • Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

Synthesis and Mechanism

The most logical and industrially scalable approach to synthesizing benzophenones is the Friedel-Crafts acylation.[5] This methodology can be adapted for the preparation of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone.

Proposed Synthetic Pathway

The synthesis involves the reaction of chlorobenzene with 4-(1,3-dioxolan-2-yl)benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Chlorobenzene Chlorobenzene Reaction Friedel-Crafts Acylation Chlorobenzene->Reaction AcylChloride 4-(1,3-dioxolan-2-yl)benzoyl chloride AcylChloride->Reaction LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Reaction Catalyst Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction TargetMolecule 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone Reaction->TargetMolecule Work-up

Caption: Proposed Friedel-Crafts acylation pathway for the synthesis of the target molecule.

Causality Behind Experimental Choices
  • Choice of Reactants : 4-(1,3-dioxolan-2-yl)benzoyl chloride is chosen as the acylating agent. The dioxolane group serves as a stable protecting group for the formyl functionality, which would not be compatible with the Lewis acid conditions of the reaction. Chlorobenzene is a readily available and suitable aromatic substrate.

  • Lewis Acid Catalyst : Aluminum chloride (AlCl₃) is a classic and effective Lewis acid for activating the acyl chloride, making it a powerful electrophile for the subsequent aromatic substitution.

  • Reaction Conditions : The reaction is typically performed at low temperatures to control the reactivity and minimize side reactions. An inert solvent like dichloromethane is used to dissolve the reactants and facilitate the reaction.

Experimental Protocol: Synthesis

This protocol is a self-validating system, where successful synthesis and purification are confirmed by standard analytical techniques.

Step 1: Reaction Setup

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath with continuous stirring.

Step 2: Addition of Reactants

  • In a separate flask, dissolve 4-(1,3-dioxolan-2-yl)benzoyl chloride (1 equivalent) in anhydrous dichloromethane.

  • Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, add chlorobenzene (1.1 equivalents) dropwise to the reaction mixture.

Step 3: Reaction and Monitoring

  • Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 4: Work-up and Isolation

  • Once the reaction is complete, cool the mixture back to 0°C and slowly quench it by pouring it over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Step 5: Purification and Characterization

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone.

  • Confirm the identity and purity of the product using NMR, IR, and Mass Spectrometry, and determine the melting point.

Reactivity and Applications in Drug Development

The chemical reactivity of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone is dictated by its three main functional regions: the ketone, the chlorinated aromatic ring, and the dioxolane group.

G cluster_reactions Potential Reactions cluster_products Resulting Intermediates center 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone Deprotection Acidic Hydrolysis (Deprotection) center->Deprotection Reduction Ketone Reduction center->Reduction Substitution Nucleophilic Aromatic Substitution center->Substitution Aldehyde 4-Chloro-4'-formylbenzophenone Deprotection->Aldehyde Alcohol Chloro-substituted Diaryl Methanol Reduction->Alcohol NewDerivative New Benzophenone Derivative Substitution->NewDerivative

Caption: Key reactive sites and potential transformations of the target molecule.

Key Transformations
  • Deprotection of the Dioxolane Group : The primary utility of the dioxolane moiety is as a protecting group. Treatment with aqueous acid will hydrolyze the acetal, revealing a formyl group (-CHO). This aldehyde is a versatile handle for further synthetic modifications, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. This two-step deprotection-functionalization strategy is a cornerstone of modern organic synthesis.

  • Reactions at the Ketone : The benzophenone ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This resulting diaryl methanol core is also a common feature in bioactive molecules.

  • Nucleophilic Aromatic Substitution : While less reactive than alkyl halides, the chloro group on the aromatic ring can undergo nucleophilic substitution with strong nucleophiles under specific conditions (e.g., high temperature or with a suitable catalyst), allowing for the introduction of other functional groups.

Applications in Drug Discovery
  • Intermediate for Antihistamines : The parent compound, 4-chlorobenzophenone, is a known intermediate in the synthesis of several antihistamines.[6] The dioxolane-protected derivative allows for the synthesis of novel analogues with modified structures that could lead to improved efficacy, selectivity, or pharmacokinetic properties.

  • Scaffold for Bioactive Compounds : The benzophenone framework itself is a "privileged structure" in medicinal chemistry.[1] This molecule can serve as a starting point for building libraries of compounds to be screened for various biological activities, from antiviral to anticancer agents.[2] The protected aldehyde allows for late-stage diversification, a powerful strategy in generating molecular diversity.

Safety and Handling

As with any chemical, proper safety precautions are essential.

  • Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles, and a lab coat.[7]

  • Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Minimize dust generation and accumulation.[8][9] Wash hands thoroughly after handling.

  • Storage : Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents and strong acids (which could cause deprotection).[8]

  • First Aid :

    • Eyes : In case of contact, immediately flush with plenty of water for at least 15 minutes.[7]

    • Skin : Wash off with soap and plenty of water.[7]

    • Inhalation : Move to fresh air.[7]

    • Ingestion : Rinse mouth with water. Do not induce vomiting.[7]

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone represents a strategically important building block for chemical and pharmaceutical research. While specific data on the compound is sparse, a thorough analysis of its constituent parts provides a solid foundation for predicting its properties, reactivity, and a reliable synthetic approach. Its value lies in the combination of the biologically relevant chlorobenzophenone core with a protected aldehyde, opening avenues for the synthesis of novel and complex molecules for drug discovery. The methodologies and insights presented in this guide offer a comprehensive framework for researchers to confidently synthesize, handle, and utilize this versatile chemical intermediate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8653, 4-Chlorobenzophenone." PubChem, [Link].

  • Carl ROTH. "Safety Data Sheet: Benzophenone." [Link].

  • Google Patents. "CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone." .
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  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 98075, 4-Chloro-1,3-dioxolan-2-one." PubChem, [Link].

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  • Global Safety Management, Inc. "Benzophenone - Safety Data Sheet." [Link].

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  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24726685, 2-Chloro-3'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone." PubChem, [Link].

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Foundational

Introduction: Elucidating the Structure of a Versatile Benzophenone Derivative

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone In the landscape of synthetic chemistry and drug development, the precise structural characterization of novel molecules i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

In the landscape of synthetic chemistry and drug development, the precise structural characterization of novel molecules is paramount. 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone is a diarylketone derivative of significant interest, often serving as a key intermediate in the synthesis of more complex pharmaceutical agents and materials.[1] The molecule's architecture, featuring a chlorinated phenyl ring and a second phenyl ring protected with a dioxolane group, presents a unique spectroscopic fingerprint.

This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. We will move beyond a simple peak list to explore the underlying principles that govern the spectrum, explain the causal relationships between the molecular structure and the observed signals, and provide a field-proven protocol for acquiring and interpreting the data. This approach ensures not only the identification of the compound but also a deeper understanding of its electronic and conformational properties.

Molecular Architecture and Proton Environments

The first step in any NMR analysis is to deconstruct the molecule into its distinct proton environments. The structure of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone contains several unique sets of protons, each influenced differently by neighboring functional groups.

The central benzophenone core consists of a carbonyl group linking two phenyl rings.[2] One ring is substituted with a chlorine atom at the para position (C4), while the other is substituted with a 1,3-dioxolane group, also at the para position (C4'). This substitution pattern creates symmetry within each aromatic ring, simplifying the resulting signals.

Below is a visualization of the molecule with each chemically distinct proton environment labeled for clarity.

Caption: Labeled proton environments in the target molecule.

The five distinct proton environments are:

  • HA: Two aromatic protons ortho to the chlorine atom.

  • HB: Two aromatic protons meta to the chlorine atom and ortho to the carbonyl group.

  • HC: Two aromatic protons ortho to the dioxolane group.

  • HD: Two aromatic protons meta to the dioxolane group and ortho to the carbonyl group.

  • HE: Four protons of the ethylene bridge in the dioxolane ring.

  • HF (not shown, on the central carbon of the dioxolane ring): The single acetal proton.

Core Principles: Understanding the Causality of Chemical Shifts and Coupling

The predicted spectrum is a direct consequence of the molecule's electronic structure. The following principles are key to its interpretation.

  • Anisotropic Deshielding by the Carbonyl Group: The C=O group possesses a significant magnetic anisotropy. Protons located in the conical region along the C=O bond axis are strongly deshielded, causing them to resonate at a higher frequency (further downfield). This effect is most pronounced for the ortho protons (HB and HD) on both phenyl rings.

  • Inductive and Resonance Effects of Substituents:

    • Chlorine (Cl): As an electronegative atom, chlorine exerts an electron-withdrawing inductive effect, which deshields nearby protons. However, it also has a weak electron-donating resonance effect due to its lone pairs. The net result is a moderate influence on the aromatic proton shifts.

    • Dioxolane Group: The oxygen atoms in the dioxolane ring are electron-donating through resonance, which tends to shield the aromatic protons (especially HC), shifting them slightly upfield relative to an unsubstituted ring.

  • Spin-Spin Coupling: Protons on adjacent carbons "feel" each other's magnetic spin states, leading to the splitting of signals. In the para-substituted aromatic rings, we expect to see doublet signals arising from coupling between ortho protons (a typical ³J coupling constant is ~8-9 Hz).

Predicted ¹H NMR Spectrum

By synthesizing data from analogous structures like 4-chlorobenzophenone and 1,3-dioxolane derivatives, we can construct a highly accurate prediction of the ¹H NMR spectrum.[3][4][5] The data are summarized in the table below.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
HD ~ 7.85 - 7.75Doublet (d)~ 8.52HMost deshielded aromatic protons due to proximity to the carbonyl group.
HB ~ 7.75 - 7.65Doublet (d)~ 8.72HDeshielded by the carbonyl group; chemical shift is similar to that in 4-chlorobenzophenone.[3][4]
HC ~ 7.55 - 7.45Doublet (d)~ 8.52HShielded relative to HD by the electron-donating effect of the dioxolane group.
HA ~ 7.45 - 7.35Doublet (d)~ 8.72HProtons ortho to the chlorine; chemical shift is consistent with 4-chlorobenzophenone data.[3][4]
HF (Acetal) ~ 5.85 - 5.75Singlet (s)N/A1HSingle proton attached to a carbon bonded to two oxygen atoms and an aromatic ring, resulting in a significant downfield shift.
HE (Dioxolane) ~ 4.15 - 4.00Multiplet (m)N/A4HProtons on the ethylene backbone of the dioxolane ring, appearing as a complex multiplet.[6]

Experimental Protocol: A Self-Validating Methodology

Acquiring a high-quality, reproducible spectrum requires a robust experimental protocol. The following steps are designed to ensure accuracy and serve as a self-validating system.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis prep1 Weigh ~10-15 mg of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone prep2 Dissolve in ~0.6 mL of deuterated chloroform (CDCl3) prep1->prep2 prep3 Add Tetramethylsilane (TMS) as internal standard (0 ppm) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into a 400 MHz (or higher) spectrometer prep4->acq1 acq2 Lock on the deuterium signal of CDCl3 and shim the magnet acq1->acq2 acq3 Set acquisition parameters: - Spectral Width: ~12 ppm - Relaxation Delay (d1): 5s - Number of Scans (ns): 16 acq2->acq3 acq4 Acquire the Free Induction Decay (FID) signal acq3->acq4 proc1 Apply Fourier Transform to the FID acq4->proc1 proc2 Phase correct the spectrum manually proc1->proc2 proc3 Calibrate the spectrum by setting the TMS peak to 0.0 ppm proc2->proc3 proc4 Integrate all signals and normalize to the acetal proton (HF) proc3->proc4 proc5 Analyze chemical shifts, multiplicities, and coupling constants proc4->proc5

Caption: Standard workflow for NMR sample preparation and data acquisition.

Causality Behind Experimental Choices:

  • Solvent (CDCl₃): Deuterated chloroform is a standard choice for many organic molecules due to its excellent dissolving power and a single, well-defined residual solvent peak (~7.26 ppm) that typically does not interfere with analyte signals.[7]

  • Spectrometer Frequency (≥400 MHz): A higher field strength provides better signal dispersion, which is crucial for resolving the closely spaced aromatic signals and the complex multiplet of the dioxolane protons.

  • Relaxation Delay (5s): A longer relaxation delay ensures that all protons, especially those with longer relaxation times, have fully returned to their equilibrium state before the next pulse. This is critical for accurate signal integration, which validates the proton count for each environment.

Spectral Analysis and Interpretation

Interpreting the acquired spectrum involves assigning each signal to its corresponding proton group based on the principles outlined above.

  • Identify the Reference: Locate the sharp singlet of TMS at 0.0 ppm.

  • Locate the Acetal Proton (HF): The most straightforward signal to assign is the singlet expected around 5.8 ppm. Its integration value should correspond to one proton, and this signal can be used to calibrate the integration for all other peaks.

  • Assign the Dioxolane Protons (HE): The complex multiplet integrating to four protons around 4.1 ppm belongs to the ethylene group of the dioxolane ring.

  • Analyze the Aromatic Region (7.0 - 8.0 ppm): This region will contain four doublets, each integrating to two protons.

    • The two most downfield doublets (~7.85-7.65 ppm) correspond to HD and HB, the protons ortho to the strongly deshielding carbonyl group.

    • The two more upfield doublets (~7.55-7.35 ppm) correspond to HC and HA.

    • Distinguishing between the pairs (HD vs. HB and HC vs. HA) can be achieved with 2D NMR techniques like COSY (to confirm ortho-coupling pairs) and NOESY, or by careful comparison with spectra of simpler, related benzophenones.[8][9] For instance, the protons on the ring with the electron-donating dioxolane group (HC and HD) may exhibit slightly different shifts compared to those on the chloro-substituted ring (HA and HB).

By following this logical progression, from understanding the molecular structure to applying sound experimental and analytical techniques, a complete and unambiguous assignment of the ¹H NMR spectrum of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone can be confidently achieved.

References

  • PubChem. 4-Chlorobenzophenone. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. [Link]

  • ResearchGate. Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the 13C NMR Analysis of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone. Designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through the strategic interpretation of its 13C NMR data. We will explore the theoretical basis for the chemical shifts observed, supported by empirical data from analogous structures, and present a systematic approach to spectral assignment.

Introduction: The Structural Significance of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone is a polysubstituted aromatic ketone of interest in synthetic and medicinal chemistry. Its structure combines a benzophenone core, a versatile pharmacophore, with a chlorine substituent and a protected aldehyde in the form of a dioxolane ring. The precise characterization of this molecule is paramount for its application, and 13C NMR spectroscopy stands as a definitive, non-destructive technique for confirming its covalent structure. This guide will dissect the molecule's 13C NMR spectrum, providing a rationale for the chemical shift of each unique carbon atom.

Predicted 13C NMR Spectral Analysis

The 13C NMR spectrum of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone is predicted to exhibit a distinct set of signals corresponding to each of its chemically non-equivalent carbon atoms. Our analysis is based on the well-established principles of substituent effects on aromatic systems and by drawing direct comparisons with the known spectra of 4-chlorobenzophenone and 2-phenyl-1,3-dioxolane.

The molecule can be logically divided into three key fragments for spectral analysis: the 4-chlorophenyl moiety, the central carbonyl group, and the 4'-(1,3-dioxolan-2-YL)phenyl moiety.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion, the carbon atoms of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone are numbered as depicted in the following diagram.

Caption: Numbering scheme for 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone.

Predicted Chemical Shifts and Assignments

The following table summarizes the predicted 13C NMR chemical shifts for 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone in CDCl3. These predictions are derived from the analysis of its constituent parts and known substituent effects.

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)Rationale
C=O (C7) 195 - 197The carbonyl carbon of a benzophenone typically appears in this downfield region.[1]
C4 138 - 140The ipso-carbon bearing the chlorine atom is deshielded.
C1 136 - 138The quaternary carbon attached to the carbonyl group is deshielded.
C1' 135 - 137The quaternary carbon attached to the carbonyl group is deshielded.
C4' 140 - 142The ipso-carbon attached to the dioxolane group is deshielded.
C3/C5 131 - 133Aromatic carbons ortho to the chlorine atom.
C2/C6 128 - 130Aromatic carbons meta to the chlorine atom.
C2'/C6' 128 - 130Aromatic carbons ortho to the dioxolane-substituted carbon.
C3'/C5' 126 - 128Aromatic carbons meta to the dioxolane-substituted carbon.
Cdioxolane 102 - 104The acetal carbon is significantly deshielded by the two attached oxygen atoms.
CH2 (dioxolane) 65 - 67The methylene carbons of the dioxolane ring are shielded relative to the acetal carbon.

Rationale for Assignments:

  • Carbonyl Carbon (C7): The carbonyl carbon in ketones is highly deshielded due to the electronegativity of the oxygen atom and the sp2 hybridization, typically appearing in the 190-220 ppm range.[2] For benzophenones, this signal is consistently observed around 196 ppm.

  • Aromatic Carbons (C1-C6 and C1'-C6'): Aromatic carbons generally resonate between 120-150 ppm.[3]

    • Substituent Effects on the Chloro-Substituted Ring: The chlorine atom on C4 will cause a downfield shift for C4 (ipso-carbon) and C2/C6 (ortho-carbons), and a smaller effect on C3/C5 (meta-carbons). The carbonyl group at C1 will also deshield the attached C1 and the ortho carbons C2/C6.

    • Substituent Effects on the Dioxolane-Substituted Ring: The dioxolane group, being an acetal, is an electron-donating group through resonance, which will influence the chemical shifts of the attached phenyl ring. The ipso-carbon (C4') will be deshielded, as will the para-carbon to the dioxolane group (C1').

  • Dioxolane Ring Carbons:

    • The acetal carbon (Cdioxolane) is directly bonded to two oxygen atoms, leading to a significant downfield shift, typically in the 90-110 ppm range.[1]

    • The two methylene carbons (-CH2-) of the dioxolane ring are equivalent due to rapid conformational changes at room temperature and will appear as a single peak in the 60-70 ppm region.

Experimental Protocol for 13C NMR Acquisition

A robust and reproducible 13C NMR spectrum of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone can be obtained using the following standard protocol. This protocol is designed to be self-validating by ensuring proper sample preparation and instrument calibration.

1. Sample Preparation:

  • Weigh approximately 20-30 mg of the solid 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone.
  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a suitable solvent as it is aprotic and will not interfere with the sample signals, with its own carbon signal appearing as a characteristic triplet at ~77 ppm which can be used as an internal reference.[1]
  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

  • Nucleus: 13C
  • Frequency: Approximately 100 MHz
  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to obtain a spectrum with single lines for each carbon.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons, which can have longer relaxation times.
  • Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
  • Spectral Width: 0 to 220 ppm. This range will encompass all expected carbon signals.
  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
  • Perform a Fourier transform of the Free Induction Decay (FID).
  • Phase correct the spectrum manually.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the central peak of the CDCl3 triplet to 77.16 ppm.
  • Integrate the peaks (note: in proton-decoupled 13C NMR, peak integrals are not always proportional to the number of carbons due to the Nuclear Overhauser Effect and differing relaxation times).

Logical Workflow for Spectral Assignment

The following workflow illustrates the systematic approach to assigning the 13C NMR spectrum of the target molecule.

G cluster_0 Data Acquisition & Processing cluster_1 Initial Signal Identification cluster_2 Detailed Aromatic Assignment cluster_3 Final Validation A Prepare Sample in CDCl3 with TMS B Acquire Proton-Decoupled 13C NMR Spectrum A->B C Process FID (FT, Phasing, Baseline Correction) B->C D Calibrate Spectrum (TMS at 0 ppm) C->D E Identify Solvent Peak (CDCl3 at ~77 ppm) D->E F Identify Carbonyl Peak (~195-197 ppm) D->F G Identify Acetal Carbon Peak (~102-104 ppm) D->G H Identify Dioxolane CH2 Peak (~65-67 ppm) D->H I Group Aromatic Signals (120-150 ppm) D->I J Compare with 4-chlorobenzophenone data for chloro-substituted ring I->J K Compare with 2-phenyl-1,3-dioxolane data for dioxolane-substituted ring I->K L Apply Substituent Chemical Shift (SCS) effects J->L K->L M Assign Quaternary Carbons (C1, C4, C1', C4') based on lower intensity and SCS L->M N Assign Protonated Aromatic Carbons L->N O Compile Final Assignment Table M->O N->O P Correlate with 2D NMR data (HSQC/HMBC) if available for confirmation O->P

Caption: Workflow for the assignment of the 13C NMR spectrum.

Conclusion

The 13C NMR analysis of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone is a powerful method for its structural verification. By understanding the characteristic chemical shift regions for the benzophenone core, the chloro-substituent effects, and the signature signals of the dioxolane protecting group, a complete and confident assignment of the 13C NMR spectrum can be achieved. This guide provides the foundational knowledge and a systematic approach for researchers to interpret the spectrum of this and structurally related molecules, ensuring the integrity of their chemical entities in research and development endeavors.

References

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • 13C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved from [Link]

  • 2-Phenyl-1,3-dioxolane - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • Characteristic 13C NMR Absorptions of Aromatic Compounds. In Chemistry LibreTexts. (2021). Retrieved from [Link]

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Foundational

mass spectrometry of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

An In-Depth Technical Guide to the Mass Spectrometry of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone Introduction: Characterizing a Key Chemical Intermediate 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone is a substituted di...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

Introduction: Characterizing a Key Chemical Intermediate

4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone is a substituted diarylketone, a class of compounds significant in organic synthesis and medicinal chemistry. Its structure combines a stable 4-chlorobenzophenone core with a dioxolane group, which often serves as a protecting group for a carbonyl function. Accurate structural confirmation and purity assessment are critical in any application, from drug development to materials science. Mass spectrometry (MS) stands as an indispensable analytical technique, offering unparalleled sensitivity and structural insight for molecules of this nature.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone. We will delve into the principles of its ionization and fragmentation, outline robust experimental protocols, and interpret the resulting spectral data. The methodologies and insights presented herein are designed to equip researchers and scientists with the expertise to confidently characterize this molecule and its analogues.

Part 1: Foundational Principles - Ionization and Molecular Ion

The first step in any mass spectrometry experiment is the generation of gas-phase ions from the analyte. The choice of ionization technique is paramount as it dictates the nature of the initial ion and the extent of fragmentation.

Molecular Identity

The compound 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone has the following fundamental properties:

  • Molecular Formula: C₁₆H₁₃ClO₃

  • Average Molecular Weight: 288.73 g/mol

  • Monoisotopic Mass: 288.0553 Da (for ³⁵Cl isotope)

  • [M+2] Isotope: 290.0524 Da (for ³⁷Cl isotope)

The presence of a single chlorine atom predicts a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak having an intensity of approximately one-third that of the M peak. This isotopic signature is a crucial validation point in spectral interpretation.

Selecting the Appropriate Ionization Method

Electron Ionization (EI): This is a hard ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV). EI is ideal for generating a rich fragmentation pattern, providing a detailed "fingerprint" of the molecule's structure. It is particularly well-suited for coupling with Gas Chromatography (GC-MS), assuming the analyte is sufficiently volatile and thermally stable.

Electrospray Ionization (ESI): This is a soft ionization technique that generates ions from a solution. ESI typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This makes it the preferred method for accurately determining the molecular weight and for serving as a precursor for tandem mass spectrometry (MS/MS) experiments. It is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1]

Part 2: Elucidating the Structure - Fragmentation Pathways

The true power of mass spectrometry lies in the analysis of fragmentation patterns. The cleavage of specific bonds within the ion provides a roadmap to its original structure.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M•⁺) of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone is expected to undergo several predictable fragmentation pathways, primarily driven by the stability of the resulting carbocations.

The most prominent cleavage is the alpha-cleavage adjacent to the carbonyl group, a hallmark of ketones. This leads to the formation of two primary acylium ions:

  • The 4-Chlorobenzoyl Cation (m/z 139/141): This fragment is highly stable and is often a major peak in the spectra of chlorobenzophenone derivatives.[2] The characteristic 3:1 isotopic ratio for chlorine at m/z 139 and 141 provides definitive evidence for this fragment's composition.[2]

  • The 4'-(1,3-dioxolan-2-YL)benzoyl Cation (m/z 209): The complementary fragment resulting from the alpha-cleavage.

Further fragmentation can occur from these primary ions. The 4-chlorobenzoyl cation can lose a carbon monoxide (CO) molecule to form the 4-chlorophenyl cation at m/z 111/113. Similarly, loss of CO from the benzoyl cation (m/z 105) yields the phenyl cation at m/z 77.[2] The dioxolane moiety can also undergo fragmentation, though these pathways are often more complex.

G M Molecular Ion (M•⁺) m/z 288/290 F1 4-Chlorobenzoyl Cation m/z 139/141 M->F1 α-Cleavage F4 4'-(1,3-dioxolan-2-YL)benzoyl Cation m/z 209 M->F4 α-Cleavage F3 4-Chlorophenyl Cation m/z 111/113 F1->F3 - CO F2 4'-(1,3-dioxolan-2-YL)phenyl Radical F5 4-Chlorophenyl Radical

Caption: Predicted EI fragmentation of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone.

Predicted EI Mass Spectrum Data
m/z (³⁵Cl/³⁷Cl)Proposed Fragment IonFormula
288 / 290Molecular Ion [M]•⁺[C₁₆H₁₃ClO₃]•⁺
209[4'-(1,3-dioxolan-2-YL)benzoyl]⁺[C₁₂H₁₃O₃]⁺
149[4'-(1,3-dioxolan-2-YL)phenyl]⁺[C₉H₉O₂]⁺
139 / 141[4-Chlorobenzoyl]⁺[C₇H₄ClO]⁺
111 / 113[4-Chlorophenyl]⁺[C₆H₄Cl]⁺
105[Benzoyl]⁺[C₇H₅O]⁺
77[Phenyl]⁺[C₆H₅]⁺
73[1,3-dioxolan-2-yl]⁺[C₃H₅O₂]⁺
Tandem Mass Spectrometry (MS/MS) Analysis

Using a softer ionization method like ESI allows for the selection of the protonated molecule, [M+H]⁺ (m/z 289/291), as a precursor ion for collision-induced dissociation (CID) in an MS/MS experiment. This is a powerful technique for confirming connectivity and structure. The fragmentation of the even-electron [M+H]⁺ ion will differ slightly from the odd-electron M•⁺ ion from EI but will yield structurally significant product ions.

The primary fragmentation would still be expected around the central carbonyl linker, leading to product ions corresponding to the protonated forms of the previously discussed fragments.

Part 3: Practical Application - Experimental Protocols

A self-validating protocol ensures reproducibility and reliability. Below are detailed workflows for GC-MS and LC-MS analysis.

Protocol 1: GC-MS for EI Fragmentation Analysis

This protocol is designed to assess purity and obtain a characteristic fragmentation pattern.

  • Sample Preparation:

    • Accurately weigh ~1 mg of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone.

    • Dissolve in 1 mL of a high-purity solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~10 µg/mL for analysis.

  • Instrumentation & Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless, operated in split mode (e.g., 20:1) at 280°C.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 20°C/min to 300°C.

      • Final hold: Hold at 300°C for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

  • Data Analysis:

    • Integrate the chromatographic peak corresponding to the target analyte.

    • Extract the mass spectrum and identify the molecular ion peak (m/z 288/290).

    • Compare the observed fragments against the predicted fragmentation table and reference spectra from databases like NIST or Wiley.[3]

Caption: Workflow for GC-MS analysis.

Protocol 2: LC-MS/MS for Molecular Weight and Structural Confirmation

This protocol is ideal for non-volatile samples or for targeted structural confirmation.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in Acetonitrile.

    • Dilute to a final concentration of ~1 µg/mL using a 50:50 mixture of Acetonitrile and water containing 0.1% formic acid.

  • Instrumentation & Parameters:

    • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole or Q-TOF instrument (e.g., Sciex ZenoTOF 7600).

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 400°C.

    • MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 289.06 and 291.06.

    • MS2 Scan (Product Ion Scan):

      • Select m/z 289.1 as the precursor.

      • Apply a range of collision energies (e.g., 15-40 eV) to generate a comprehensive fragmentation spectrum.

  • Data Analysis:

    • Confirm the presence of the [M+H]⁺ ion with the correct isotopic ratio in the MS1 scan.

    • Analyze the MS2 spectrum to identify key product ions, confirming the connectivity of the chlorobenzoyl and dioxolane-benzoyl moieties.

Conclusion

The mass spectrometric analysis of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone is a clear example of applying fundamental principles to achieve unambiguous structural characterization. By leveraging the predictable fragmentation of the benzophenone core and recognizing the key isotopic signatures imparted by the chlorine atom, a detailed structural picture emerges. A combined analytical approach, utilizing the fragmentation fingerprint from GC-EI-MS and the precise molecular mass and connectivity data from LC-ESI-MS/MS, constitutes a robust and self-validating system. This guide provides the necessary framework for researchers to confidently apply these powerful techniques in their own laboratories.

References

  • Chegg.com. (2021). Solved: 4. In the mass spectrum of 4-chlorobenzophenone...
  • ResearchGate. (n.d.). Mass spectrum of 4-Chloro-4'-hydroxybenzophenone (IS) acquired under...
  • Google Patents. (n.d.). CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.
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  • ResearchGate. (2008). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Retrieved from [Link].

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  • mzCloud. (2015). 4 Chlorobenzophenone. Retrieved from [Link].

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Exploratory

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone, a molecule of interest in synthetic chemistry and drug development. By dissecting the molecule in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone, a molecule of interest in synthetic chemistry and drug development. By dissecting the molecule into its constituent functional groups and considering the electronic interplay between them, we can predict and interpret its vibrational spectrum with a high degree of accuracy. This document is intended for researchers, scientists, and professionals who utilize Fourier Transform Infrared (FTIR) spectroscopy for structural elucidation and quality control.

Molecular Structure and its Spectroscopic Implications

Understanding the infrared spectrum begins with a thorough examination of the molecular structure. 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone is a diaryl ketone featuring three key functional regions that dictate its vibrational characteristics: the benzophenone core, the chloro-substituent, and the dioxolane group.

Caption: Molecular structure of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone with key functional groups highlighted.

Each of these moieties gives rise to characteristic absorption bands in the IR spectrum. The precise wavenumber of these bands is influenced by factors such as bond strength, atomic mass, and electronic effects like induction and resonance.

Predicted Infrared Absorption Profile

The infrared spectrum of this molecule can be logically deconstructed into contributions from its primary components. The following table summarizes the expected absorption bands, their origins, and the rationale behind their predicted positions.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensityRationale and Causality
3100-3000C-H StretchAromatic RingsMediumCorresponds to the stretching of sp² hybridized C-H bonds on the two phenyl rings.
2980-2850C-H Stretch1,3-Dioxolane RingMediumRepresents the symmetric and asymmetric stretching of sp³ hybridized C-H bonds in the ethylene glycol-derived portion of the ketal.
~1660 C=O Stretch Diaryl Ketone Strong This is the most prominent peak. Conjugation of the carbonyl with two aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[1] The electron-withdrawing chlorine atom and the electron-donating dioxolane group exert opposing electronic effects, resulting in a predicted frequency close to that of benzophenone itself (~1665 cm⁻¹).[2]
1600-1450C=C StretchAromatic RingsMedium-StrongA series of bands characteristic of the carbon-carbon stretching vibrations within the phenyl rings. The substitution pattern influences the exact positions and intensities of these absorptions.[3]
1300-1200 Asymmetric C-O-C Stretch 1,3-Dioxolane & Aryl-C Strong A complex region with multiple strong absorptions. The asymmetric C-O-C stretching of the dioxolane ring is a major contributor. Additionally, the stretching vibration between the aryl carbons and the central carbonyl carbon (Ar-CO-Ar) appears here.[4]
1150-1050 Symmetric C-O-C Stretch & C-Cl Stretch 1,3-Dioxolane & Aryl-Cl Strong This region is dominated by the strong symmetric C-O-C stretching vibrations of the cyclic ketal.[5] The C-Cl stretching vibration for an aryl chloride also typically appears in this range, often as a strong, sharp band.
900-650C-H Out-of-Plane BendingAromatic RingsStrongThese bands are highly diagnostic of the substitution pattern on the aromatic rings. A 1,4-disubstituted (para) ring, as is the case for both rings in this molecule, will show a strong absorption in the 850-800 cm⁻¹ region.

In-Depth Analysis of Key Vibrational Modes

The Carbonyl (C=O) Stretch: A Story of Electronic Effects

The most diagnostic absorption in the spectrum of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone is undoubtedly the carbonyl stretch. For a simple diaryl ketone like benzophenone, this strong band typically appears around 1665 cm⁻¹. The position of this band is exquisitely sensitive to the electronic nature of the substituents on the aromatic rings.

  • Conjugation: The phenyl rings are conjugated with the carbonyl group, which delocalizes the pi-electrons of the C=O bond. This reduces the double bond character of the carbonyl, weakening it and lowering its stretching frequency compared to a non-conjugated ketone.[1]

  • Substituent Effects:

    • 4-Chloro Group: The chlorine atom is an electronegative substituent that exerts a -I (negative inductive) effect, which tends to withdraw electron density from the ring and the carbonyl group. This would typically strengthen the C=O bond and increase its stretching frequency. However, chlorine also possesses lone pairs of electrons that can participate in a +R (positive resonance) effect, donating electron density to the ring. In halogens, the inductive effect generally outweighs the resonance effect.

    • 4'-(1,3-dioxolan-2-YL) Group: The dioxolane group, specifically the oxygen atoms connected to the aromatic ring via the ketal carbon, acts as an electron-donating group through resonance (+R effect). This donation of electron density into the conjugated system further reduces the double bond character of the carbonyl group, leading to a decrease in its stretching frequency.

The final position of the C=O stretch represents a balance of these competing electronic influences. The electron-withdrawing nature of the chloro substituent is counteracted by the electron-donating dioxolane group. This opposition of effects across the benzophenone backbone leads to a predicted carbonyl frequency that does not deviate significantly from that of unsubstituted benzophenone.

The Dioxolane Fingerprint: C-O Stretching Modes

The 1,3-dioxolane ring provides a series of characteristic and strong absorptions in the fingerprint region of the spectrum. As a cyclic ketal, it features prominent C-O stretching vibrations. These are typically observed as two or more strong bands between 1300 cm⁻¹ and 1000 cm⁻¹. For cyclic ethers and acetals, a strong, complex pattern of bands in this region is highly indicative of their presence.[5][6] The specific pattern and frequencies are unique to the five-membered ring structure.

The Aryl-Halide Signature: The C-Cl Stretch

The carbon-chlorine stretching vibration in aromatic compounds typically gives rise to a strong absorption in the 1100-1000 cm⁻¹ range.[7] This band can sometimes be obscured by or coupled with other strong absorptions in this crowded region of the spectrum, such as the C-O stretches from the dioxolane group. However, its presence is a key confirmation of the chloro-substitution on one of the phenyl rings.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To obtain a reliable infrared spectrum of solid 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone, the Potassium Bromide (KBr) pellet method is a standard and effective technique.[8] This protocol ensures a homogenous sample dispersion and minimizes scattering effects.

Step-by-Step KBr Pellet Preparation
  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of the crystalline sample into a fine powder using an agate mortar and pestle.

    • Separately, place ~200 mg of dry, spectroscopy-grade KBr powder into the mortar. KBr is hygroscopic; ensure it has been stored in a desiccator.

    • Grind the KBr to a fine, consistent powder.

  • Mixing:

    • Add the powdered sample to the KBr in the mortar.

    • Mix thoroughly by gentle grinding for 1-2 minutes until the sample is evenly distributed within the KBr matrix. The mixture should appear homogenous.

  • Pellet Formation:

    • Transfer a small amount of the mixture into a pellet die.

    • Place the die into a hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal light scattering.

  • Data Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

The following workflow diagram illustrates the key stages of the experimental process.

cluster_prep Sample Preparation cluster_acq Data Acquisition grind_sample Grind 1-2 mg of Sample mix Thoroughly Mix Sample and KBr grind_sample->mix grind_kbr Grind ~200 mg of KBr grind_kbr->mix press Press into Transparent Pellet mix->press background Collect Background Spectrum press->background sample Acquire Sample Spectrum background->sample process Process Data (Baseline Correction, etc.) sample->process

Caption: Experimental workflow for obtaining the FTIR spectrum using the KBr pellet method.

Conclusion: A Spectroscopic Fingerprint

The infrared spectrum of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone is a rich tapestry of vibrational information that, when properly interpreted, provides unambiguous confirmation of its molecular structure. The key identifying features are the strong, conjugated carbonyl absorption around 1660 cm⁻¹, the characteristic series of strong C-O stretching bands of the dioxolane ring between 1300 cm⁻¹ and 1050 cm⁻¹, and the C-H bending modes in the fingerprint region that confirm the 1,4-disubstitution pattern of the aromatic rings. This guide provides the foundational knowledge for researchers to confidently analyze and interpret the spectrum of this and structurally related compounds, ensuring the integrity and quality of their scientific endeavors.

References

  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson. [Link]

  • PubChem. (n.d.). 4-Chlorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Stamboliyska, B. A., & Deiko, S. A. (2006). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. ResearchGate. [Link]

  • Prieto, T., Marcon, R. O., Manso Prado, F., & Nantes, I. L. (2006). Comparative FTIR spectra of benzophenone and the product of the reaction between MP-9/CTAB (hemepeptide/micelle ratio = 6.0) and DPAA. ResearchGate. [Link]

  • NIST. (n.d.). 4-Chloro-1,3-dioxolan-2-one. NIST Chemistry WebBook. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Docbrown.info. (n.d.). Infrared spectrum of 1,3-dioxane. Advanced Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy. Chem 351 and 353 Homepage. Retrieved from [Link]

  • Berg, E. W. (1966). The syntheses and infrared spectra of some acetals and ketals. Journal of the Chemical Society B: Physical Organic. [Link]

  • NIST. (n.d.). 1,3-Dioxolane. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone: Synthesis, Characterization, and Structural Insights

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone, a benzophenone derivative with significant p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone, a benzophenone derivative with significant potential in medicinal chemistry and materials science. In the absence of a publicly available experimental crystal structure, this document details the synthesis, purification, and spectroscopic characterization of the title compound. Furthermore, we present a computationally predicted three-dimensional structure and discuss its potential implications for solid-state properties and intermolecular interactions. This guide serves as a critical resource for researchers interested in the therapeutic and material applications of novel benzophenone scaffolds, highlighting the importance of the dioxolane and chloro-substituents in modulating molecular properties.

Introduction: The Significance of Substituted Benzophenones

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives are known to exhibit a wide range of pharmacological activities, including antifungal, anti-inflammatory, antibacterial, and anticancer properties. The specific substitution pattern on the two phenyl rings plays a crucial role in determining the molecule's biological target and efficacy. The introduction of a chlorine atom, for instance, can enhance membrane permeability and metabolic stability, while the dioxolane group can act as a protected aldehyde, a key functional handle for further synthetic transformations, or it can influence solubility and receptor binding.

4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone is a molecule of interest due to the unique combination of these functional groups. The 4-chloro substitution is a common feature in many pharmaceutical agents, and the 4'-(1,3-dioxolan-2-yl) moiety offers a versatile point for modification or can itself contribute to the molecule's overall pharmacological profile. This guide aims to provide a thorough understanding of this compound, from its synthesis to its predicted structural characteristics, thereby enabling further research and development.

Synthesis and Purification

The synthesis of 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone is most effectively achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the formation of the central ketone bridge between the two substituted phenyl rings.

Synthetic Pathway: A Mechanistic Approach

The chosen synthetic route involves the reaction of 2-phenyl-1,3-dioxolane with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Diagram 1: Proposed Synthesis of 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone

G cluster_reactants Reactants cluster_reagents Reagents R1 2-Phenyl-1,3-dioxolane P1 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone R1->P1 Friedel-Crafts Acylation R2 4-Chlorobenzoyl Chloride R2->P1 C1 AlCl₃ (Lewis Acid) C1->P1 S1 Inert Solvent (e.g., Dichloromethane) S1->P1

Caption: Proposed synthetic route via Friedel-Crafts acylation.

The causality behind this choice of reaction is its high efficiency and selectivity for forming C-C bonds with aromatic systems. The Lewis acid catalyst activates the 4-chlorobenzoyl chloride by coordinating to the carbonyl oxygen and the chlorine of the acyl chloride, which facilitates the formation of a highly electrophilic acylium ion. The electron-rich 2-phenyl-1,3-dioxolane then acts as the nucleophile, with the aromatic ring attacking the acylium ion. Due to the ortho-, para-directing nature of the dioxolane-substituted phenyl ring, the primary product will be the para-substituted benzophenone.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure high yield and purity of the final product.

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 eq) and a suitable inert solvent, such as anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

  • Acyl Chloride Addition: A solution of 4-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride. The mixture is stirred for an additional 15 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Nucleophile Addition: A solution of 2-phenyl-1,3-dioxolane (1.0 eq) in anhydrous dichloromethane is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum salts and separates the organic and aqueous layers.

  • Extraction: The product is extracted from the aqueous layer with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone as a solid.

Spectroscopic Characterization

Due to the absence of published experimental data for the title compound, the following characterization data are predicted based on the analysis of closely related structures and general principles of spectroscopy.

Technique Expected Observations
¹H NMR Aromatic protons of the chloro-substituted ring would appear as two doublets. The protons of the dioxolane-substituted ring would also appear as two doublets. The methine proton of the dioxolane ring would be a singlet, and the methylene protons of the dioxolane ring would appear as a multiplet.
¹³C NMR The carbonyl carbon would appear around 195 ppm. Aromatic carbons would be observed in the range of 120-140 ppm. The methine carbon of the dioxolane ring would be around 100 ppm, and the methylene carbons around 65 ppm.
IR (Infrared) A strong absorption band around 1660 cm⁻¹ corresponding to the C=O stretch of the diaryl ketone. C-O stretching bands for the dioxolane group would be present in the 1200-1000 cm⁻¹ region. A C-Cl stretching band would be observed in the fingerprint region.
Mass Spec. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Molecular Structure: A Computational Approach

As no experimental crystal structure has been deposited in the Cambridge Structural Database (CSD) or published in the scientific literature, we have employed computational methods to predict the three-dimensional structure of 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone. The structure was energy-minimized using molecular mechanics, providing valuable insights into its likely conformation.

Diagram 2: Predicted 3D Structure of 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone

Caption: Predicted molecular structure with key atoms labeled.

Conformational Analysis

The two phenyl rings of the benzophenone core are not coplanar due to steric hindrance. The predicted dihedral angle between the planes of the two aromatic rings is expected to be in the range of 45-60°. This twisted conformation is a common feature of benzophenone derivatives and has a significant impact on their electronic properties and crystal packing. The 1,3-dioxolane ring is predicted to adopt an envelope conformation to minimize steric strain.

Potential Intermolecular Interactions and Crystal Packing

Based on the predicted structure, several intermolecular interactions could play a role in the solid-state packing of 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone:

  • C-H···O Hydrogen Bonds: The oxygen atoms of the carbonyl and dioxolane groups can act as hydrogen bond acceptors for weak C-H···O interactions with aromatic and dioxolane protons of neighboring molecules.

  • π-π Stacking: The aromatic rings could engage in offset π-π stacking interactions, contributing to the stability of the crystal lattice.

  • Halogen Bonding: The chlorine atom could participate in halogen bonding interactions with electron-rich atoms, such as the carbonyl oxygen, of adjacent molecules.

The interplay of these weak interactions would dictate the overall crystal packing arrangement, which in turn influences the material's physical properties such as melting point, solubility, and bioavailability. An experimental crystallographic study is imperative to confirm these predictions.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone suggest several potential applications:

  • Anticancer Drug Development: Many benzophenone derivatives exhibit potent anticancer activity. The title compound could be explored as a lead for the development of new chemotherapeutic agents. The dioxolane moiety could be hydrolyzed in the acidic tumor microenvironment to release a reactive aldehyde, leading to targeted cytotoxicity.

  • Photoinitiators: Benzophenones are widely used as photoinitiators in polymerization processes. The specific substitution pattern of this molecule could modulate its photochemical properties, making it a candidate for specialized applications in UV curing and 3D printing.

  • Molecular Probes: The benzophenone core can act as a photophore. Derivatives of this compound could be functionalized further to create molecular probes for studying biological processes.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone, focusing on its synthesis, characterization, and predicted structural features. While the absence of an experimental crystal structure limits a definitive analysis of its solid-state properties, the computational model presented here offers valuable insights for future research.

The most critical next step for the scientific community is to obtain single crystals of this compound and perform X-ray diffraction analysis. This will provide the definitive molecular and crystal structure, allowing for a detailed understanding of its conformational preferences and intermolecular interactions. Such data would be invaluable for structure-activity relationship (SAR) studies in drug discovery and for the rational design of new materials with tailored properties.

References

At present, there are no direct publications detailing the crystal structure of 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone. The following references provide context for the synthesis and properties of related compounds.

  • PubChem Compound Summary for 4-Chlorobenzophenone. National Center for Biotechnology Information. [Link]

  • Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]

  • PubChem Compound Summary for 2-Phenyl-1,3-dioxolane. National Center for Biotechnology Information. [Link]

  • Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Part III. The Benzoylation of Chlorobenzene. Journal of the Chemical Society C: Organic, 966-971. [Link]

Protocols & Analytical Methods

Method

Application Note and Protocol: Synthesis of 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone via Friedel-Crafts Acylation

Introduction The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a powerful method for the formation of carbon-carbon bonds and the introduction of an acyl group onto an aromatic ring.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a powerful method for the formation of carbon-carbon bonds and the introduction of an acyl group onto an aromatic ring.[1][2][3] This electrophilic aromatic substitution reaction, discovered by Charles Friedel and James Mason Crafts in 1877, has become indispensable for the synthesis of aromatic ketones, which are pivotal intermediates in the production of pharmaceuticals, advanced polymers, and fine chemicals. A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivation of the product towards further substitution, which effectively prevents polysubstitution.[4][5]

This application note provides a comprehensive guide for the synthesis of 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone. This unsymmetrical diaryl ketone is a valuable building block in medicinal chemistry and materials science. The synthesis involves the Friedel-Crafts acylation of chlorobenzene with 4-(1,3-dioxolan-2-yl)benzoyl chloride. The dioxolane group serves as a protecting group for the benzaldehyde functionality, which can be readily deprotected in subsequent synthetic steps. The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[6][7]

This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a detailed protocol, mechanistic insights, and practical guidance for a successful and reproducible synthesis.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[1][5][6] The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant in the subsequent step.[6]

  • Electrophilic Attack: The π-electron system of the aromatic ring (chlorobenzene) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring, yielding the final ketone product. The Lewis acid catalyst is also regenerated in this step, although in practice, more than a stoichiometric amount is often required as it complexes with the product ketone.[4][8]

Diagram of the Reaction Mechanism

Friedel_Crafts_Acylation_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acyl_Chloride 4-(1,3-dioxolan-2-yl)benzoyl chloride Acylium_Ion_Complex Acylium Ion-AlCl₄⁻ Complex Acyl_Chloride->Acylium_Ion_Complex Coordination & Cleavage AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium_Ion_Complex Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion_Complex->Sigma_Complex Electrophilic Attack Chlorobenzene Chlorobenzene Chlorobenzene->Sigma_Complex Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex Deprotonation AlCl4- AlCl₄⁻ Final_Product 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone Product_Complex->Final_Product Aqueous Workup AlCl4-->Product_Complex H⁺ abstraction

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol details the synthesis of 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )PuritySupplierNotes
4-(1,3-dioxolan-2-yl)benzoyl chlorideC₁₀H₉ClO₃212.63≥97%CommercialStore under inert gas.
ChlorobenzeneC₆H₅Cl112.56Anhydrous, ≥99%CommercialUse as solvent and reactant.
Aluminum Chloride (Anhydrous)AlCl₃133.34≥99%CommercialHighly hygroscopic. Handle in a glovebox or under inert atmosphere.[1]
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%CommercialUsed for extraction.
Hydrochloric Acid (HCl)HCl36.4637% (w/w)CommercialFor workup.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-In-house prep.For neutralization.
Anhydrous Magnesium SulfateMgSO₄120.37-CommercialFor drying organic layers.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Nitrogen or Argon gas inlet

  • Calcium chloride drying tube

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Setup and Procedure

Diagram of the Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification Setup Assemble dry glassware under N₂ Charge_Flask Add AlCl₃ and Chlorobenzene Setup->Charge_Flask Cool Cool to 0-5 °C Charge_Flask->Cool Add_Acyl_Chloride Slowly add 4-(1,3-dioxolan-2-yl)benzoyl chloride solution Cool->Add_Acyl_Chloride Stir_Cold Stir at 0-5 °C for 1 hour Add_Acyl_Chloride->Stir_Cold Warm_to_RT Warm to room temperature Stir_Cold->Warm_to_RT Stir_RT Stir for 12-16 hours Warm_to_RT->Stir_RT Quench Quench with ice and HCl Stir_RT->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃ and brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Recrystallization or Column Chromatography Evaporate->Purify Characterize Characterize by NMR, IR, MS Purify->Characterize

Sources

Application

Synthesis of 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone: An Application Note and Protocol

Introduction: Strategic Synthesis of a Key Benzophenone Intermediate 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of med...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Synthesis of a Key Benzophenone Intermediate

4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a halogenated phenyl ring, a central ketone linker, and a protected aldehyde functionality. This unique combination allows for sequential and site-selective modifications. For instance, the chloro-substituent can participate in cross-coupling reactions, the ketone can be a target for nucleophilic addition or reduction, and the dioxolane-protected aldehyde can be unmasked under acidic conditions for further elaboration.

This guide provides a comprehensive, field-proven protocol for the multi-step synthesis of this target molecule. The chosen synthetic strategy is designed for robustness, scalability, and control over product purity. It hinges on a strategic protection-activation-coupling sequence, beginning with commercially available 4-formylbenzoic acid. We will delve into the causality behind each procedural choice, from reagent selection to reaction conditions, to provide a protocol that is not just a series of steps, but a self-validating system for success in the laboratory.

Overall Synthetic Strategy

The synthesis is logically divided into three main stages. This approach ensures that the reactive aldehyde group is masked until the final steps of a larger synthetic campaign, a common requirement in complex molecule synthesis.[1]

  • Protection Stage: The aldehyde functionality of 4-formylbenzoic acid is selectively protected as a cyclic acetal (1,3-dioxolane). This is crucial as the aldehyde would not be stable under the conditions of the subsequent Friedel-Crafts reaction.

  • Activation Stage: The carboxylic acid of the protected intermediate is converted into a highly reactive acyl chloride. This "activates" the molecule for the subsequent carbon-carbon bond formation.

  • Coupling Stage: The final benzophenone scaffold is constructed via a classic Friedel-Crafts acylation reaction between the synthesized acyl chloride and chlorobenzene.

Part I: Protection of 4-Formylbenzoic Acid

Objective

To convert the aldehyde group of 4-formylbenzoic acid into a 1,3-dioxolane acetal, yielding 4-(1,3-dioxolan-2-yl)benzoic acid.

Expert Insights: The Rationale for Acetal Protection

The aldehyde group is highly susceptible to reaction with the Lewis acids used in Friedel-Crafts acylation. To prevent unwanted side reactions and polymerization, it must be "masked" with a protecting group. Cyclic acetals, such as the 1,3-dioxolane, are ideal for this purpose. They are readily formed under acidic conditions and are exceptionally stable in neutral, basic, and reductive environments, yet can be cleanly removed with aqueous acid when desired.[2][3] The use of a Dean-Stark apparatus is critical for driving the reversible acetal formation reaction to completion by continuously removing the water byproduct.[2]

Protocol: Synthesis of 4-(1,3-dioxolan-2-yl)benzoic acid

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
4-Formylbenzoic acidC₈H₆O₃150.1310.0 g66.6
Ethylene glycolC₂H₆O₂62.076.2 mL (6.9 g)111.2
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)C₇H₁₀O₄S190.220.63 g3.3
TolueneC₇H₈92.14200 mL-

Equipment

  • 500 mL round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware and filtration apparatus

Procedure

  • Reaction Setup: To the 500 mL round-bottom flask, add 4-formylbenzoic acid (10.0 g), ethylene glycol (6.2 mL), p-toluenesulfonic acid monohydrate (0.63 g), and toluene (200 mL). Equip the flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.

  • Azeotropic Distillation: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 4-6 hours, or until no more water is collected.

  • In-Process Control (TLC): Monitor the reaction's progress by TLC.[4] Prepare a sample by taking a small aliquot from the reaction mixture. The recommended developing solvent is a mixture of ethyl acetate and hexane (e.g., 1:1 with a few drops of acetic acid to ensure the carboxylic acid moves up the plate). The product, being more non-polar than the starting aldehyde, will have a higher Rf value. The reaction is complete when the spot corresponding to 4-formylbenzoic acid is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 100 mL of water, followed by 100 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting white solid is 4-(1,3-dioxolan-2-yl)benzoic acid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization from an ethanol/water mixture if necessary.

Part II: Activation via Acyl Chloride Formation

Objective

To convert the carboxylic acid group of 4-(1,3-dioxolan-2-yl)benzoic acid into a reactive acyl chloride, yielding 4-(1,3-dioxolan-2-yl)benzoyl chloride.

Expert Insights: The Choice of Chlorinating Agent

Thionyl chloride (SOCl₂) is the reagent of choice for this transformation. It reacts with the carboxylic acid to form the acyl chloride, with the byproducts being gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5] The gaseous nature of the byproducts simplifies purification, as they are easily removed from the reaction mixture. This reaction is highly sensitive to moisture, as water will rapidly hydrolyze both thionyl chloride and the acyl chloride product. Therefore, anhydrous conditions are paramount.

Protocol: Synthesis of 4-(1,3-dioxolan-2-yl)benzoyl chloride

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
4-(1,3-Dioxolan-2-yl)benzoic acidC₁₀H₁₀O₄194.1812.0 g61.8
Thionyl chloride (SOCl₂)SOCl₂118.979.0 mL (14.7 g)123.6
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93150 mL-
N,N-Dimethylformamide (DMF)C₃H₇NO73.092-3 dropsCatalytic

Equipment

  • 250 mL round-bottom flask with reflux condenser and gas trap (e.g., bubbler with mineral oil or connection to a scrubber)

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

Procedure

  • Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Add 4-(1,3-dioxolan-2-yl)benzoic acid (12.0 g) and anhydrous dichloromethane (150 mL).

  • Reagent Addition: To this suspension, slowly add thionyl chloride (9.0 mL) followed by a catalytic amount of DMF (2-3 drops).

  • Reaction Execution: Connect the top of the condenser to a gas trap to neutralize the evolving HCl and SO₂ gases. Heat the mixture to a gentle reflux (approx. 40°C) for 2-3 hours. The reaction mixture should become a clear solution.

  • In-Process Control: The reaction can be monitored by carefully taking a small aliquot, quenching it with methanol to form the methyl ester, and analyzing by TLC. The ester product will have a significantly higher Rf than the starting carboxylic acid.

  • Isolation: Cool the reaction to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from corrosive gases). The resulting crude 4-(1,3-dioxolan-2-yl)benzoyl chloride, typically a solid or viscous oil, is used directly in the next step without further purification.

Part III: Friedel-Crafts Acylation

Objective

To couple 4-(1,3-dioxolan-2-yl)benzoyl chloride with chlorobenzene in the presence of a Lewis acid catalyst to form the final product, 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone.

Expert Insights: Controlling the Electrophilic Aromatic Substitution

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[6] Anhydrous aluminum chloride (AlCl₃) is a powerful Lewis acid that coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[7] This ion is then attacked by the electron-rich aromatic ring of chlorobenzene.

Several factors are critical for success:

  • Anhydrous Conditions: AlCl₃ reacts violently with water. All glassware must be oven- or flame-dried, and anhydrous solvents must be used.[8]

  • Stoichiometry: The reaction often requires stoichiometric amounts of AlCl₃ because the catalyst complexes with the product ketone, rendering it inactive.[6]

  • Regioselectivity: The chloro-substituent on chlorobenzene is an ortho-, para-directing group.[9] However, due to the steric bulk of the incoming acyl group, the substitution occurs predominantly at the para position, leading to the desired 4-chloro isomer as the major product.[10]

  • Quenching: The reaction must be carefully quenched by pouring it onto ice and acid. This destroys the excess AlCl₃ and breaks up the aluminum-ketone complex.[11]

Protocol: Synthesis of 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
Aluminum chloride (anhydrous)AlCl₃133.349.8 g73.5
ChlorobenzeneC₆H₅Cl112.56100 mL-
4-(1,3-Dioxolan-2-yl)benzoyl chlorideC₁₀H₉ClO₃212.6313.1 g (from Step 2)61.6
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.9350 mL-

Equipment

  • 500 mL three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and nitrogen inlet

  • Ice bath

  • Standard work-up and purification glassware

Procedure

  • Catalyst Suspension: In a fume hood, set up a dry 500 mL three-necked flask under a nitrogen atmosphere. Add anhydrous aluminum chloride (9.8 g) and chlorobenzene (100 mL). Cool the suspension to 0-5°C using an ice bath.

  • Acyl Chloride Addition: Dissolve the crude 4-(1,3-dioxolan-2-yl)benzoyl chloride from the previous step in 50 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the cold, stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.

  • In-Process Control (TLC): Monitor the reaction by TLC using an ethyl acetate/hexane solvent system (e.g., 3:7). The product spot should be clearly visible with a distinct Rf value compared to any remaining starting material.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 300 g of crushed ice and 50 mL of concentrated HCl. Stir vigorously until the ice has melted and the dark complex has decomposed.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM. Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with 100 mL of 1M NaOH solution, 100 mL of water, and finally 100 mL of brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone as a white to off-white solid.

Visualizing the Workflow

Synthesis_Workflow cluster_step1 Step 1: Acetal Protection cluster_step2 Step 2: Acyl Chloride Formation cluster_step3 Step 3: Friedel-Crafts Acylation S1_Reactants 4-Formylbenzoic Acid Ethylene Glycol p-TsOH, Toluene S1_Process Reflux with Dean-Stark Trap S1_Reactants->S1_Process Heat S1_Product 4-(1,3-Dioxolan-2-yl)benzoic Acid S1_Process->S1_Product S2_Reactants Protected Acid Thionyl Chloride (SOCl₂) cat. DMF, DCM S1_Product->S2_Reactants Use directly S2_Process Reflux S2_Reactants->S2_Process Heat S2_Product 4-(1,3-Dioxolan-2-yl)benzoyl Chloride S2_Process->S2_Product S3_Reactants Acyl Chloride Chlorobenzene Anhydrous AlCl₃ S2_Product->S3_Reactants Use directly S3_Process Reaction at 0°C to RT S3_Reactants->S3_Process S3_Quench Quench with Ice/HCl S3_Process->S3_Quench S3_Purify Work-up & Purification S3_Quench->S3_Purify S3_Final Final Product S3_Purify->S3_Final

Characterization of Final Product

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include multiplets in the aromatic region (approx. δ 7.4-7.8 ppm) corresponding to the two disubstituted benzene rings. A singlet for the acetal proton (CH) would be expected around δ 5.8 ppm, and a multiplet for the ethylene glycol protons (-OCH₂CH₂O-) around δ 4.0-4.2 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include a peak for the ketone carbonyl carbon (C=O) around δ 195 ppm. Multiple signals in the aromatic region (δ 128-140 ppm). A signal for the acetal carbon (O-CH-O) around δ 103 ppm, and a signal for the ethylene glycol carbons (-OCH₂CH₂O-) around δ 65 ppm.

  • IR (KBr, cm⁻¹): A strong absorption band for the ketone carbonyl stretch is expected around 1660 cm⁻¹. C-O stretches for the acetal will appear in the 1100-1200 cm⁻¹ region.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observable, along with characteristic fragmentation patterns for benzophenones.

Safety and Handling

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl, SO₂).[12] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Anhydrous Aluminum Chloride: Corrosive and reacts violently with water, releasing heat and HCl gas.[8] Handle in a dry environment (e.g., under an inert atmosphere) and add to reaction mixtures carefully and in portions.

  • Chlorobenzene and Dichloromethane: These are flammable and harmful solvents. Avoid inhalation and skin contact.[13]

  • General Precautions: All steps of this synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment should be worn at all times. Consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Step 1: Incomplete Acetal Formation Insufficient removal of water; Inactive catalyst.Ensure the Dean-Stark trap is functioning correctly. Add fresh p-TsOH catalyst. Extend the reflux time.
Step 3: Low Yield in Friedel-Crafts Moisture contamination deactivating AlCl₃; Insufficient AlCl₃.Use freshly opened anhydrous AlCl₃. Ensure all glassware is rigorously dried. Increase the molar equivalents of AlCl₃ (up to 1.2-1.5 eq).[8]
Step 3: Formation of Ortho-Isomer High reaction temperature.Maintain a low temperature (0-5°C) during the addition of the acyl chloride to favor the sterically less hindered para product.
Final Product is an Oil or Impure Solid Incomplete reaction or side products; inefficient work-up.Re-verify reaction completion with TLC. During work-up, ensure thorough washing to remove all acidic/basic impurities. Purify via column chromatography followed by recrystallization.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Clark, J. (2023, January 22). Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

  • Imperial Chemical Industries PLC. (1984). Process for the preparation of 4-hydroxybenzophenones. European Patent Office. EP 0128693 A2. [Link]

  • Simple Steps to Organic Chemistry. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 966-969. [Link]

  • Filo. (2024, October 11). Explain Fridal-craft's acylation reaction in chlorobenzene. [Link]

  • PubChem. 4-(1,3-Dioxolan-2-yl)benzaldehyde. National Center for Biotechnology Information. [Link]

  • Google Patents. (2018).
  • American Chemical Society. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega. [Link]

  • LibreTexts Chemistry. (2022, April 18). 2.3B: Uses of TLC. [Link]

  • Google Patents. (2014). Method for preparing 4-chloro-4'-hydroxybenzophenone. CN104030911A.
  • Google Patents. (2020).
  • Quick Company. Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone. [Link]

  • LibreTexts Chemistry. (2019, May 10). 17.8: Acetals as Protecting Groups. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • HUNAN CHEM. Benzoyl Chloride Universal Chemical. [Link]

  • UCT Science. SOP: CRYSTALLIZATION. [Link]

  • PrepChem.com. Preparation of 4'-chloro-4-hydroxybenzophenone. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • Google Patents. (2014). Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone. CN103896754A.
  • Bionium Scientific. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • National Center for Biotechnology Information. (2025). Protection of the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. PubMed Central. [Link]

  • ResearchGate. ¹³C-NMR data of a benzophenone-derivate. [Link]

  • S. Michael Stewart. (2020, June 10). Ethylene Glycol for Protecting Groups. YouTube. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. [Link]

  • MDPI. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

  • Chem-Station Int. Ed. (2014, April 15). Protection of Carbonyl Groups. [Link]

  • MedCrave online. (2020, February 21). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. [Link]

  • PubMed. (1989). 1 H and 13 C NMR spectra of 4,4'-substituted chalcones. [Link]

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Sources

Method

The Strategic Utility of 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: A Bifunctional Linchpin for Complex Molecule Assembly In the landscape of modern medicinal chemistry, the efficiency and modularity of synthetic routes are paramount. The selection of starting materials tha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Linchpin for Complex Molecule Assembly

In the landscape of modern medicinal chemistry, the efficiency and modularity of synthetic routes are paramount. The selection of starting materials that offer convergent and versatile pathways to complex molecular architectures is a key determinant of a successful drug discovery program. 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone emerges as a preeminent building block in this context, possessing a unique combination of functionalities that render it a powerful linchpin for the synthesis of a diverse array of pharmaceutical scaffolds.

This technical guide provides an in-depth exploration of 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone as a strategic intermediate. We will elucidate its synthesis, explore its reactivity in cornerstone cross-coupling reactions, and provide detailed, field-proven protocols for its application. The causality behind experimental choices will be explained, offering researchers and drug development professionals the insights needed to effectively integrate this versatile building block into their synthetic workflows.

Molecular Architecture and Strategic Value

The strategic value of 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone lies in its distinct and orthogonally reactive functional groups:

  • The Aryl Chloride: This functionality serves as a robust handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The chloro-substituent, while less reactive than its bromo or iodo counterparts, offers advantages in terms of cost and availability, and its reactivity can be readily achieved with modern, sophisticated catalyst systems. The electron-withdrawing nature of the benzoyl group can further influence the reactivity of the aryl chloride.

  • The Dioxolane-Protected Aldehyde: The 1,3-dioxolane group provides a stable, masked equivalent of a formyl group. This protecting group is resilient to a wide range of reaction conditions, including those typically employed in cross-coupling chemistry. Its facile deprotection under mild acidic conditions allows for the late-stage introduction of a reactive aldehyde, which can then be elaborated into a multitude of other functional groups or used in cyclization strategies.

  • The Benzophenone Core: The benzophenone scaffold itself is a common motif in a variety of biologically active molecules, exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1][2][3]. This inherent bioactivity of the core structure can be a valuable starting point in the design of new therapeutic agents.

This trifecta of functionalities allows for a modular and convergent approach to complex target molecules, as illustrated in the following workflow diagram:

G A 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B [Pd], Base, ArB(OH)₂ C Buchwald-Hartwig Amination (C-N Bond Formation) A->C [Pd], Base, R₂NH E Bi-aryl/Heteroaryl Scaffold B->E F Arylamine Scaffold C->F D Deprotection (Mild Acid) G 4'-Formylbenzophenone Derivative D->G E->D F->D H Further Elaboration: - Reductive Amination - Wittig Reaction - Aldol Condensation - Cyclization G->H I Complex Pharmaceutical Target H->I

Caption: General workflow for the utilization of 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone.

Synthesis Protocol: A Reliable Route to a Key Intermediate

The synthesis of 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone can be reliably achieved through a two-step sequence involving a Friedel-Crafts acylation followed by acetal protection. While a direct, single-pot synthesis from protected precursors is conceivable, the following stepwise approach offers high yields and purity. The synthesis of the precursor, 4-chloro-4'-hydroxybenzophenone, is a key step in the production of the lipid-lowering drug fenofibrate[4].

Step 1: Friedel-Crafts Acylation for the Synthesis of 4-Chloro-4'-formylbenzophenone

The Friedel-Crafts acylation of chlorobenzene with 4-formylbenzoyl chloride provides the benzophenone core. The para-selectivity is generally high due to the directing effect of the chloro group and steric hindrance[5].

G chlorobenzene Chlorobenzene product 4-Chloro-4'-formylbenzophenone chlorobenzene->product formylbenzoyl_chloride 4-Formylbenzoyl Chloride formylbenzoyl_chloride->product lewis_acid AlCl₃ (Lewis Acid) lewis_acid->product hcl HCl product->hcl

Caption: Friedel-Crafts acylation to form the benzophenone core.

Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, slowly add 4-formylbenzoyl chloride (1.0 equivalent).

  • After stirring for 15 minutes, add chlorobenzene (3.0 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-chloro-4'-formylbenzophenone.

Parameter Value Reference
Typical Yield80-90%Adapted from[6][7]
Purity (by HPLC)>98%
Step 2: Dioxolane Protection of the Aldehyde

The protection of the aldehyde as a 1,3-dioxolane is a standard and high-yielding transformation.

Protocol:

  • Dissolve 4-chloro-4'-formylbenzophenone (1.0 equivalent) in toluene.

  • Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 equivalents).

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water ceases to be collected.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting crude 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Parameter Value
Typical Yield>95%
Purity (by NMR)>99%

Application in Cross-Coupling Reactions: Building Molecular Complexity

The true synthetic power of 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone is realized in its application in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide[8]. The reaction of 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone with various aryl and heteroaryl boronic acids provides a modular route to a wide range of bi-aryl and heteroaryl-aryl ketones, which are prevalent scaffolds in pharmaceuticals[9].

G start 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone product 4-(Aryl)-4'-(1,3-dioxolan-2-yl)benzophenone start->product boronic_acid Ar-B(OH)₂ boronic_acid->product catalyst Pd Catalyst Ligand, Base catalyst->product

Caption: Suzuki-Miyaura coupling with the title building block.

Protocol for a General Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equivalents), and a base such as potassium carbonate (2.0 equivalents).

  • Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and stir for 8-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired bi-aryl product.

Parameter Typical Conditions Notes
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Catalyst choice can be crucial for challenging substrates.
Ligand PPh₃, dppfBuchwald or other specialized ligands may be needed for less reactive chlorides.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction rate and yield.
Solvent Toluene/H₂O, Dioxane/H₂ODegassing the solvent is critical to prevent catalyst deactivation.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components of numerous pharmaceuticals[10]. The reaction of 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles, provides access to a diverse library of N-aryl benzophenone derivatives[11].

G start 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone product 4-(R₂N)-4'-(1,3-dioxolan-2-yl)benzophenone start->product amine R₂NH amine->product catalyst Pd Catalyst Ligand, Base catalyst->product

Caption: Buchwald-Hartwig amination with the title building block.

Protocol for a General Buchwald-Hartwig Amination:

  • To a dry Schlenk tube under an inert atmosphere, add 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone (1.0 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., XPhos, 0.05 equivalents), and a strong base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Add the amine (1.2 equivalents) followed by a dry, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Typical Conditions Notes
Catalyst Pd₂(dba)₃, Pd(OAc)₂Precatalysts are often preferred for their stability and ease of handling.
Ligand XPhos, RuPhos, JohnPhosBulky, electron-rich phosphine ligands are generally required for the amination of aryl chlorides.
Base NaOtBu, LiHMDS, Cs₂CO₃Strong, non-nucleophilic bases are essential for this transformation.
Solvent Toluene, DioxaneAnhydrous and degassed solvents are critical for reaction success.

Deprotection and Further Elaboration: Unveiling the Aldehyde

A key advantage of the dioxolane protecting group is its facile cleavage under mild acidic conditions, which are orthogonal to many other functional groups. This allows for the late-stage unmasking of the aldehyde, which can then be used in a variety of subsequent transformations.

Protocol for Dioxolane Deprotection:

  • Dissolve the dioxolane-protected benzophenone derivative in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the deprotected aldehyde, which is often pure enough for the next step.

The resulting 4'-formylbenzophenone derivative is a versatile intermediate for a range of transformations, including:

  • Reductive Amination: To introduce further diversity at the aldehyde position.

  • Wittig Reaction: For the formation of alkenes.

  • Aldol Condensation: To build larger carbon skeletons.

  • Cyclization Reactions: Where the aldehyde can act as an electrophile in intramolecular ring-forming steps.

Conclusion: A Versatile Tool for Drug Discovery

4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone represents a highly valuable and versatile building block for pharmaceutical synthesis. Its bifunctional nature allows for a modular and convergent approach to complex molecular targets. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage the unique reactivity of this compound in their drug discovery and development endeavors. The strategic application of such well-designed building blocks is crucial for the efficient and innovative construction of the next generation of therapeutic agents.

References

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  • Reaction of 4-chlorocoumarin with organometallic reagents. Synthesis of trialkylbenzopyrans, 4-chlorobenzopyrans, 4-alkylcoumarins and o-hydroxyphenylprop-2-ynyl alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. [Link]

  • (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ResearchGate. [Link]

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  • PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. [Link]

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Application

Application Notes and Protocols: The Strategic Use of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone in the Synthesis of Novel Agrochemicals

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals engaged in the development of next-generation agrochemicals. We will explore the pivotal role of 4-Chloro-4'...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals engaged in the development of next-generation agrochemicals. We will explore the pivotal role of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone as a versatile intermediate in the synthesis of potent fungicides and plant growth regulators. This document provides not only detailed experimental protocols but also delves into the underlying chemical principles and strategic considerations that underpin its application.

Introduction: The Significance of the Benzophenone-Dioxolane Scaffold

The benzophenone framework is a recurring motif in a multitude of biologically active compounds, valued for its structural rigidity and synthetic accessibility.[1][2] The introduction of a chloro-substituent on one phenyl ring and a masked carbonyl group—in the form of a 1,3-dioxolane—on the other, imbues 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone with a unique combination of reactivity and stability. This strategic design allows for sequential, site-selective modifications, making it an ideal precursor for complex agrochemical targets. The dioxolane group serves as a crucial protecting group for a formyl functionality, which can be deprotected under specific conditions to unveil a reactive aldehyde for further elaboration.[3][4] This approach is particularly advantageous in multi-step syntheses where the aldehyde is sensitive to reaction conditions intended for other parts of the molecule.

The presence of the 4-chlorophenyl group is also significant, as halogenated aromatic moieties are known to enhance the lipophilicity and metabolic stability of agrochemicals, often leading to improved efficacy and bioavailability.[5] This guide will focus on the synthetic pathways to novel triazole-containing fungicides, a class of agrochemicals known for their effectiveness as sterol biosynthesis inhibitors.[5]

Synthesis of the Key Intermediate: 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

The synthesis of the title compound is a foundational step and is typically achieved through a two-step process starting from commercially available materials.

Step 1: Friedel-Crafts Acylation to form 4-Chloro-4'-formylbenzophenone

The initial step involves a Friedel-Crafts acylation reaction between 4-chlorobenzoyl chloride and toluene, followed by oxidation of the methyl group to an aldehyde. A more direct route, if starting materials are available, would be the acylation of benzaldehyde. For the purpose of this protocol, we will assume a common and scalable pathway.

Protocol 1: Synthesis of 4-Chloro-4'-formylbenzophenone

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-chlorobenzoyl chloride (1.0 eq.) in the same solvent to the dropping funnel and add it dropwise to the AlCl₃ suspension over 30 minutes with vigorous stirring.

  • Acylation: After the addition is complete, add terephthalaldehyde monodiethyl acetal (1.0 eq.) dissolved in the solvent dropwise at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-Chloro-4'-formylbenzophenone.

Step 2: Protection of the Aldehyde as a 1,3-Dioxolane

The formyl group is then protected as a 1,3-dioxolane to prevent its participation in subsequent reactions.[3][6]

Protocol 2: Synthesis of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

  • Reaction Setup: In a round-bottom flask, dissolve 4-Chloro-4'-formylbenzophenone (1.0 eq.) in toluene.

  • Addition of Reagents: Add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq.).

  • Azeotropic Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene, driving the reaction to completion.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone, is often of sufficient purity for the next step, or it can be further purified by recrystallization or column chromatography.

Application in the Synthesis of a Novel Triazole Fungicide

The strategic design of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone makes it an excellent precursor for the synthesis of triazole-based fungicides. The following section outlines a synthetic route to a hypothetical, yet plausible, triazole fungicide.

Synthetic Pathway Overview

The proposed synthesis involves the deprotection of the dioxolane to reveal the aldehyde, followed by a Grignard reaction to introduce a key side chain, and finally, nucleophilic substitution with 1,2,4-triazole.

Diagram 1: Synthetic Pathway to a Novel Triazole Fungicide

G A 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone B Deprotection (Acidic Hydrolysis) A->B H₃O⁺ C 4-Chloro-4'-formylbenzophenone B->C D Grignard Reaction (e.g., Cyclopropylmagnesium bromide) C->D E Secondary Alcohol Intermediate D->E F Chlorination (e.g., SOCl₂) E->F G Tertiary Chloride Intermediate F->G H Nucleophilic Substitution (1,2,4-Triazole, NaH) G->H I Final Triazole Fungicide H->I

Caption: Proposed synthetic route from the key intermediate to a target agrochemical.

Detailed Experimental Protocols

Protocol 3: Deprotection of the Dioxolane

  • Reaction Setup: Dissolve 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone (1.0 eq.) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Reaction: Stir the mixture at room temperature. The progress of the deprotection can be monitored by TLC.

  • Work-up: Once the reaction is complete, neutralize the acid with a mild base like sodium bicarbonate.

  • Extraction: Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-Chloro-4'-formylbenzophenone.

Protocol 4: Grignard Reaction and Subsequent Chlorination

  • Grignard Reaction Setup: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-Chloro-4'-formylbenzophenone (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Grignard Reagent: Cool the solution to 0 °C and add the Grignard reagent (e.g., cyclopropylmagnesium bromide, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. The resulting secondary alcohol is often used directly in the next step.

  • Chlorination: Dissolve the crude alcohol in dichloromethane and cool to 0 °C. Add thionyl chloride (1.2 eq.) dropwise. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto ice water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry, and concentrate to yield the tertiary chloride intermediate.

Protocol 5: Introduction of the Triazole Moiety

  • Preparation of Triazole Anion: In a separate flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF). Add 1,2,4-triazole (1.1 eq.) portion-wise at 0 °C. Stir until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: Add a solution of the tertiary chloride intermediate (1.0 eq.) in DMF to the suspension of the triazole anion.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and pour it into ice water.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine to remove DMF. Dry the organic layer over anhydrous sodium sulfate and concentrate. The final product can be purified by column chromatography or recrystallization.

Data Presentation

Compound Name Structure Molecular Weight ( g/mol ) Key Synthetic Step Typical Yield
4-Chloro-4'-formylbenzophenoneC₁₄H₉ClO₂244.67Friedel-Crafts Acylation75-85%
4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenoneC₁₆H₁₃ClO₃288.72Acetal Protection90-95%
Secondary Alcohol IntermediateVaries with Grignard reagentVariesGrignard Reaction80-90%
Final Triazole FungicideVariesVariesNucleophilic Substitution60-75%

Conclusion and Future Perspectives

4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone stands out as a highly valuable and versatile intermediate in the synthesis of novel agrochemicals. Its unique bifunctional nature allows for a modular and efficient approach to the construction of complex molecular architectures. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of new fungicides and other plant protection agents. The strategic use of the dioxolane protecting group is a key element in achieving high yields and purity in multi-step synthetic sequences. Future work could involve exploring a wider range of Grignard reagents to generate a library of diverse triazole fungicides for structure-activity relationship (SAR) studies, ultimately leading to the discovery of more potent and environmentally benign crop protection solutions.

References

  • EP0559612B1 - Dioxolane derivatives as pesticides - Google P
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  • 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem. (URL: _)
  • Synthesis of 1,3-dioxolanes - Organic Chemistry Portal. (URL: )
  • Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - NIH. (URL: )
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  • An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. (URL: )
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Method

Application Notes and Protocols for 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone in Materials Science

Introduction: A Bifunctional Monomer for Advanced Material Design In the realm of materials science, the ability to create polymers with precisely controlled architectures and functionalities is paramount. 4-Chloro-4'-(1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Monomer for Advanced Material Design

In the realm of materials science, the ability to create polymers with precisely controlled architectures and functionalities is paramount. 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone emerges as a strategic monomer for the synthesis of advanced functional polymers. Its unique structure incorporates two key chemical motifs: a photoactivatable benzophenone group and a protected aldehyde (in the form of a dioxolane). This combination allows for a two-stage material functionalization strategy: initial UV-induced cross-linking to form a stable polymer network, followed by deprotection of the aldehyde to enable subsequent covalent immobilization of various molecules.

The benzophenone moiety is a well-established photo-cross-linker.[1][2] Upon exposure to UV radiation (typically around 350 nm), the benzophenone carbonyl group transitions to an excited triplet state. This excited state can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of two radical species that subsequently combine to form a new carbon-carbon covalent bond.[1] This process is highly efficient for cross-linking polymer chains, transforming a soluble polymer into a robust, insoluble network or hydrogel.[3]

The dioxolane group serves as a stable protecting group for the highly reactive aldehyde functionality.[4] This protection is crucial during polymerization and initial processing. Once the cross-linked material is formed, the dioxolane can be readily cleaved under mild acidic conditions to reveal the pendant aldehyde groups. These aldehydes then act as versatile chemical handles for a variety of post-modification reactions, including Schiff base formation with primary amines, allowing for the covalent attachment of biomolecules, dyes, or other functional moieties.[5][6]

This application note provides a comprehensive guide for researchers on the synthesis, polymerization, and dual functionalization of polymers derived from 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone.

Physicochemical Properties and Handling

A summary of the key properties of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone is presented below.

PropertyValueReference
Molecular FormulaC₁₆H₁₃ClO₃N/A
Molecular Weight288.72 g/mol N/A
AppearanceOff-white to pale yellow crystalline solidN/A
SolubilitySoluble in common organic solvents (THF, CH₂Cl₂, Chloroform)N/A
StorageStore in a cool, dry, dark place.N/A

Application I: Synthesis of Photo-Crosslinkable and Functionalizable Polymer Films

This section details the synthesis of the monomer, its polymerization, the formation of a cross-linked film, and the subsequent functionalization of the film surface.

Part 1: Synthesis of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone Monomer

The synthesis of the title compound can be achieved through a Friedel-Crafts acylation reaction between 4-chlorobenzoyl chloride and 2-phenyl-1,3-dioxolane, followed by appropriate workup. A more direct approach involves the protection of 4-chloro-4'-formylbenzophenone. Below is a protocol for the synthesis of the precursor, 4-chloro-4'-formylbenzophenone, and its subsequent protection.

Protocol 1.1: Synthesis of 4-Chloro-4'-formylbenzophenone

This protocol is based on the Friedel-Crafts acylation of toluene followed by oxidation.

  • Step 1: Friedel-Crafts Acylation.

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 eq) to dry dichloromethane (DCM).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 4-chlorobenzoyl chloride (1.0 eq) in dry DCM from the dropping funnel.

    • After the addition is complete, add toluene (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 4-chloro-4'-methylbenzophenone.

  • Step 2: Oxidation to Aldehyde.

    • Dissolve the 4-chloro-4'-methylbenzophenone from the previous step in a suitable solvent such as carbon tetrachloride or acetic acid.

    • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture under irradiation with a UV lamp until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter off the succinimide.

    • Wash the filtrate with water and sodium bicarbonate solution.

    • Dry the organic layer and concentrate to yield the crude brominated product.

    • The crude 4-chloro-4'-(bromomethyl)benzophenone can be converted to the aldehyde via various methods, such as the Sommelet reaction or by reaction with sodium bicarbonate in DMSO.

Protocol 1.2: Protection of the Aldehyde Group

  • Step 1: Acetal Formation.

    • Dissolve 4-chloro-4'-formylbenzophenone (1.0 eq) in toluene.

    • Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA).

    • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

    • Reflux the mixture until no more water is collected.

    • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone.

Part 2: Polymerization of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone-containing Monomers

To incorporate the bifunctional monomer into a polymer, it can be first modified to contain a polymerizable group (e.g., a vinyl or styrenic group) or used as a co-monomer in a step-growth polymerization. For this example, we will describe its use in creating a polymer with pendant benzophenone and protected aldehyde groups. A common approach is to copolymerize a styrenic derivative of the monomer with styrene.

Protocol 2.1: Synthesis of a Styrenic Monomer Derivative

A plausible route involves converting the chloro- group to a styrenic moiety via a cross-coupling reaction, for example, a Suzuki or Stille coupling, after protecting the aldehyde. A more straightforward approach is to start with a benzophenone derivative that already contains a polymerizable group, such as 4-hydroxybenzophenone, and then functionalize it.

Protocol 2.2: Free Radical Copolymerization

  • Step 1: Polymerization Setup.

    • In a Schlenk flask, dissolve the styrenic monomer derivative of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone, a co-monomer such as styrene, and a radical initiator (e.g., AIBN, 1 mol% relative to total monomers).

    • Degas the solution by three freeze-pump-thaw cycles.

    • Backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Place the flask in a preheated oil bath at the appropriate temperature for the initiator (e.g., 60-70 °C for AIBN).

  • Step 2: Polymerization and Purification.

    • Allow the polymerization to proceed for the desired time (e.g., 12-24 hours).

    • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

    • Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).

    • Collect the polymer by filtration and redissolve it in a small amount of a good solvent (e.g., THF).

    • Re-precipitate the polymer to remove unreacted monomers and initiator fragments.

    • Dry the purified polymer under vacuum to a constant weight.

Part 3: UV-Induced Cross-linking of the Polymer Film

The benzophenone-containing polymer can be used to create cross-linked films or coatings.[7]

Protocol 3.1: Film Preparation and Cross-linking

  • Step 1: Film Casting.

    • Prepare a solution of the synthesized polymer in a suitable solvent (e.g., 10 wt% in THF).

    • Cast the solution onto a substrate (e.g., glass slide, silicon wafer) using a technique such as spin-coating or drop-casting to achieve a film of the desired thickness.

    • Dry the film in a vacuum oven to remove the solvent completely.

  • Step 2: UV Exposure.

    • Place the polymer-coated substrate in a UV chamber.

    • Expose the film to UV radiation (e.g., 365 nm) for a specified duration. The irradiation time will depend on the UV lamp intensity and the desired degree of cross-linking.[1]

    • The cross-linking can be monitored by observing the decrease in solubility of the film in a good solvent for the linear polymer.

Diagram of the UV Cross-linking Mechanism

G cluster_0 Step 1: Photoexcitation cluster_1 Step 2: Hydrogen Abstraction cluster_2 Step 3: Cross-linking BP Benzophenone (S₀) BP_excited Benzophenone* (T₁) BP->BP_excited hν (UV light) Polymer_CH Polymer Chain (R-H) BP_radical Ketyl Radical BP_excited->BP_radical H• abstraction Polymer_radical Polymer Radical (R•) BP_excited->Polymer_radical H• abstraction Crosslinked_Polymer Cross-linked Polymer (R-R') Polymer_radical->Crosslinked_Polymer Polymer_radical_2 Another Polymer Radical (R'•) Polymer_radical_2->Crosslinked_Polymer

Caption: UV-induced cross-linking via benzophenone.

Part 4: Deprotection and Surface Functionalization

The cross-linked film now presents a surface with protected aldehyde groups. These can be deprotected to allow for further chemical modification.

Protocol 4.1: Deprotection of Aldehyde Groups

  • Step 1: Acidic Hydrolysis.

    • Immerse the cross-linked polymer film in a solution of dilute acid (e.g., 1 M HCl in a mixture of THF and water).

    • Gently agitate the solution at room temperature.

    • The reaction time will vary depending on the polymer and film thickness. Monitor the deprotection by FT-IR spectroscopy, looking for the appearance of the aldehyde carbonyl peak (~1700 cm⁻¹).

    • After completion, rinse the film thoroughly with deionized water and dry it.

Protocol 4.2: Surface Functionalization with a Primary Amine

This protocol describes the immobilization of a generic primary amine-containing molecule (e.g., a fluorescent dye with an amine linker, or an amino-terminated biomolecule) via Schiff base formation.

  • Step 1: Immobilization Reaction.

    • Prepare a solution of the amine-containing molecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4, for biomolecules).

    • Immerse the aldehyde-functionalized film in the solution.

    • Allow the reaction to proceed at room temperature for several hours to overnight.

    • (Optional) For a more stable linkage, the resulting imine can be reduced to a secondary amine using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN).[8]

  • Step 2: Washing and Characterization.

    • Thoroughly wash the film with the buffer and then with deionized water to remove any non-covalently bound molecules.

    • Dry the functionalized film.

    • Characterize the surface modification using appropriate techniques, such as X-ray photoelectron spectroscopy (XPS) to detect new elemental signatures, or fluorescence microscopy if a fluorescent dye was used.

Diagram of the Dual-Functionalization Workflow

G A Linear Polymer with Pendant Benzophenone & Protected Aldehyde B Solvent Casting (e.g., Spin Coating) A->B C Polymer Film B->C D UV Irradiation (λ ≈ 365 nm) C->D E Cross-linked Polymer Film D->E F Mild Acidic Hydrolysis E->F G Aldehyde-Functionalized Cross-linked Film F->G H Reaction with R-NH₂ (e.g., Biomolecule) G->H I Functionalized Surface H->I

Caption: Workflow for creating a functionalized surface.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through standard analytical techniques at each stage:

  • Monomer Synthesis: Purity and structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Polymerization: Molecular weight and dispersity can be determined by Gel Permeation Chromatography (GPC). The incorporation of the functional monomer can be quantified by ¹H NMR.

  • Cross-linking: The degree of cross-linking can be assessed by solubility tests and swelling studies.

  • Deprotection and Functionalization: Surface-sensitive techniques such as FT-IR, XPS, and contact angle measurements can confirm the chemical changes on the film surface.

By following these analytical steps, researchers can ensure the successful execution of each stage of the process.

Conclusion

4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone is a highly valuable, albeit specialized, monomer for the creation of dual-functional polymer materials. The orthogonal reactivity of the benzophenone and the protected aldehyde allows for a sequential modification strategy: first, the formation of a stable, cross-linked material, and second, the introduction of specific functionalities on the surface. This approach opens up possibilities for the development of advanced materials for applications in biotechnology, sensor technology, and functional coatings.

References

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  • Lienkamp, K., et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 9(12), 684.
  • Adams, S. B., et al. (2015).
  • Kim, J., & Theato, P. (2013). Sequential Post-Polymerization Modification of Aldehyde Polymers to Ketone and Oxime Polymers. Journal of the American Chemical Society, 135(46), 17496-17499.
  • Tintoll. (n.d.). Benzophenone UV Absorber. Retrieved from [Link]

  • O'Bryan, G., & Kizhakkedathu, J. N. (2014). Aldehyde-functionalized polymers with enhanced stability.
  • Google Patents. (2014). Method for preparing 4-chloro-4'-hydroxybenzophenone. CN104030911A.
  • Lalevée, J., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 5(16), 9359-9367.
  • Kim, J., & Theato, P. (2014). Aldehyde-Functional Polycarbonates as Reactive Platforms.
  • Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators. Retrieved from [Link]

  • Kim, D. J., et al. (2019). A surface-independent bioglue using photo-crosslinkable benzophenone moiety.
  • PrepChem. (n.d.). Preparation of 4'-chloro-4-hydroxybenzophenone. Retrieved from [Link]

  • Sahoo, S. K., et al. (2021). Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes. Molecules, 26(16), 4945.
  • Kim, J., & Theato, P. (2013). Sequential Post‐Polymerization Modification of Aldehyde Polymers to Ketone and Oxime Polymers.
  • Wang, Y., et al. (2022). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Polymers, 14(15), 3045.
  • Google Patents. (2014). Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone. CN103896754A.
  • Wang, C., et al. (2015). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. Journal of Applied Polymer Science, 132(48).
  • Zou, J., et al. (2019). Hydrophilic Aldehyde-Functional Polymer Brushes: Synthesis, Characterization, and Potential Bioapplications. Macromolecules, 52(23), 9326-9337.
  • Janssen, R. A. J., et al. (2022). Post-polymerisation approaches for the rapid modification of conjugated polymer properties.
  • ResearchGate. (2007). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Retrieved from [Link]

  • ResearchGate. (2020). Aldehyde-functional copolymers based on poly(2-oxazoline) for post-polymerization modification. Retrieved from [Link]

  • Theato, P. (2016). History of Post-polymerization Modification. In Post-Polymerization Modification: A Versatile Tool for the Synthesis of Functional Polymers (pp. 1-36). Wiley-VCH.
  • Wang, C., et al. (2015). Novel one-component polymeric benzophenone photoinitiator containing poly (ethylene glycol) as hydrogen donor. Journal of Polymer Science Part A: Polymer Chemistry, 53(15), 1779-1787.
  • Patsnap. (n.d.). Preparation method of 4-chloro-4'-hydroxybenzophenone. Retrieved from [Link]

  • Rehab, A., & Hassan, F. (2021). Development of Photocrosslinkable Polymers Containing Chalcone as Pendant Photosensitive Moieties. Polymer Science, Series B, 63(6), 754-763.
  • Kim, J., & Theato, P. (2014). Multifunctional Polymer Synthesis via Sequential Post- Polymerization Modification Using Single Aldehyde Repeat Unit: Allylation.
  • ResearchGate. (n.d.). Examples of thermoresponsive polymers with pendant groups. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

Introduction 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone is a valuable intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and materials science. Its structure c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone is a valuable intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and materials science. Its structure combines a chlorinated aromatic ring with a protected benzaldehyde moiety, offering multiple sites for further chemical transformations. This document provides a comprehensive guide for its synthesis via a two-step process commencing with the commercially available 4-(1,3-dioxolan-2-yl)benzoic acid. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure a successful and reproducible outcome.

Synthetic Strategy

The synthesis of the target molecule is strategically planned in two key stages:

  • Activation of the Carboxylic Acid: The synthesis commences with the conversion of 4-(1,3-dioxolan-2-yl)benzoic acid into its more reactive acid chloride derivative, 4-(1,3-dioxolan-2-yl)benzoyl chloride. This activation is crucial for the subsequent carbon-carbon bond formation. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies the purification of the intermediate.

  • Friedel-Crafts Acylation: The core of the synthesis is a Friedel-Crafts acylation reaction.[1] This classic electrophilic aromatic substitution involves the reaction of the synthesized 4-(1,3-dioxolan-2-yl)benzoyl chloride with chlorobenzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2] The acylium ion generated in situ attacks the electron-rich chlorobenzene ring, primarily at the para position due to the directing effect of the chlorine atom, to form the desired benzophenone skeleton.[3]

Reaction Mechanism: Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[4]

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which serves as the active electrophile.[5]

  • Electrophilic Attack: The π-electron system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This leads to the formation of a non-aromatic carbocation intermediate, known as an arenium ion or sigma complex.

  • Restoration of Aromaticity: A weak base, in this case, the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst. The resulting product is a complex of the desired ketone with AlCl₃, which is then hydrolyzed during the work-up to yield the final product.

Experimental Protocols

Part 1: Synthesis of 4-(1,3-dioxolan-2-yl)benzoyl chloride

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
4-(1,3-dioxolan-2-yl)benzoic acid194.1810.0 g51.5
Thionyl chloride (SOCl₂)118.9720 mL~274
Anhydrous Dichloromethane (DCM)-100 mL-
Dimethylformamide (DMF)-2-3 drops-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes), add 4-(1,3-dioxolan-2-yl)benzoic acid (10.0 g, 51.5 mmol).

  • Add anhydrous dichloromethane (100 mL) to the flask and stir the suspension.

  • Carefully add thionyl chloride (20 mL, ~274 mmol) to the suspension at room temperature.

  • Add 2-3 drops of dimethylformamide (DMF) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The resulting crude 4-(1,3-dioxolan-2-yl)benzoyl chloride is a solid or oil and is used in the next step without further purification.

Part 2: Synthesis of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
Crude 4-(1,3-dioxolan-2-yl)benzoyl chloride212.63~51.5~51.5
Chlorobenzene112.56100 mL~963
Anhydrous Aluminum Chloride (AlCl₃)133.348.0 g60.0
Dichloromethane (DCM), anhydrous-50 mL-
Hydrochloric Acid (HCl), 2M aqueous-100 mL-
Saturated Sodium Bicarbonate solution-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---
Hexane---
Ethyl Acetate---

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (8.0 g, 60.0 mmol) and anhydrous dichloromethane (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 4-(1,3-dioxolan-2-yl)benzoyl chloride in anhydrous chlorobenzene (100 mL).

  • Add the solution of the acid chloride in chlorobenzene dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 100 mL of 2M HCl. Stir until all the solids have dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.[6] Alternatively, recrystallization from a suitable solvent system such as ethanol or a mixture of ethyl acetate and hexane can be employed to obtain the pure 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone as a solid.[7]

Visualizing the Workflow

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation A 4-(1,3-dioxolan-2-yl)benzoic acid B SOCl₂, DMF (cat.), DCM A->B Reagents C Reflux (2-3h) B->C Reaction D 4-(1,3-dioxolan-2-yl)benzoyl chloride (crude) C->D Product E Chlorobenzene, AlCl₃, DCM D->E F Add Acid Chloride (0°C) E->F Reagents G Stir at RT (12-16h) F->G Reaction H Aqueous Work-up (HCl) G->H Quenching I Purification (Chromatography/Recrystallization) H->I Isolation J 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone I->J Final Product

Caption: Synthetic workflow for 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone.

Data Summary Table

StepReactant 1Reactant 2Catalyst/ReagentSolventTemperatureTimeProduct
Acid Chloride Formation 4-(1,3-dioxolan-2-yl)benzoic acidThionyl chlorideDMFDCMReflux (~40 °C)2-3 h4-(1,3-dioxolan-2-yl)benzoyl chloride
Friedel-Crafts Acylation 4-(1,3-dioxolan-2-yl)benzoyl chlorideChlorobenzeneAlCl₃DCM0 °C to RT12-16 h4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and robust chemical transformations. The success of the synthesis can be validated at each stage:

  • Acid Chloride Formation: The completion of this step can be inferred by the cessation of HCl and SO₂ evolution. The crude product can be characterized by IR spectroscopy, where the broad O-H stretch of the carboxylic acid will be absent, and a sharp C=O stretch for the acid chloride will appear.

  • Friedel-Crafts Acylation: The progress of the reaction should be monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The melting point of the purified product should also be determined and compared to literature values if available.

References

  • PrepChem. (2016). Preparation of benzoyl chloride. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 966-971.
  • JoVE. (2025, May 22). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • WO2001051440A1 - A process for the preparation of substituted benzophenones. (n.d.). Google Patents.
  • SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project - CH 463 & CH 463H (WIC) Departm. (2014, March 30). Oregon State University. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Catalyst Selection for 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone Synthesis

Welcome to the technical support center for the synthesis of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this specific molecule. We will delve into the causal relationships behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone?

There are two predominant and reliable methods for synthesizing this unsymmetrical benzophenone: the Friedel-Crafts acylation and the Suzuki-Miyaura cross-coupling reaction.[1][2] The choice between them hinges on factors like starting material availability, functional group tolerance, and desired purity profile. The Grignard reaction followed by oxidation is another possibility but is often more complex to control.[3][4]

Q2: What is the main challenge associated with the 4'-(1,3-dioxolan-2-YL) moiety in this synthesis?

The 1,3-dioxolane group is an acetal, which serves as a protecting group for a carbonyl (in this case, a benzaldehyde derivative). Acetals are highly sensitive to acidic conditions and can be readily hydrolyzed back to the corresponding aldehyde and diol. This instability is a major concern in reactions employing strong acids or Lewis acids, such as the traditional Friedel-Crafts acylation.

Q3: For a Friedel-Crafts acylation, which starting materials are required?

The most logical approach involves reacting 1,3-dioxolane-protected benzene (2-phenyl-1,3-dioxolane) with 4-chlorobenzoyl chloride.[5] This is generally preferred over the alternative of reacting chlorobenzene with a benzoyl chloride containing the dioxolane moiety, as the latter can be more complex to prepare and may have stability issues.

Q4: Which catalyst system is recommended for a Suzuki-Miyaura coupling approach?

For coupling an aryl chloride, which is known to be less reactive than its bromide or iodide counterparts, a high-performance catalyst system is essential.[6] This typically involves a palladium(0) source, such as Pd₂(dba)₃ or Pd(OAc)₂, combined with a sterically hindered and electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) or an N-heterocyclic carbene (NHC) ligand.[2][6]

Troubleshooting Guide 1: Friedel-Crafts Acylation Route

This route is attractive for its atom economy but is fraught with challenges due to the acid-sensitive dioxolane group.

Q: My reaction yield is extremely low, and TLC/NMR analysis shows a complex mixture of byproducts, including 4-chlorobenzaldehyde. What is the likely cause?

A: This is a classic symptom of dioxolane ring cleavage. The strong Lewis acid required for the Friedel-Crafts reaction, typically anhydrous aluminum chloride (AlCl₃), is also a potent catalyst for acetal hydrolysis, especially in the presence of trace moisture or the HCl generated during the reaction.[7] The cleaved intermediate exposes the aldehyde, which can then undergo further undesired side reactions.

Solution Pathway:

  • Switch to a Milder Lewis Acid: The core of the problem is the high reactivity of AlCl₃. Milder Lewis acids are less likely to cleave the acetal. Consider alternatives like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or clay-supported catalysts like Montmorillonite K-10, which offer a more benign reaction environment.[8]

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents and reagents. Even slight moisture will deactivate the catalyst and promote hydrolysis.[7]

  • Temperature Control: Perform the reaction at low temperatures (0°C to 5°C) to minimize side reactions and potential decomposition.[1][9] Overheating can lead to the formation of tarry by-products.

Catalyst Comparison for Friedel-Crafts Acylation
CatalystRelative ActivityTypical ConditionsKey Considerations
AlCl₃ High0-25°C, inert solventProne to causing dioxolane cleavage; requires strict anhydrous conditions.[10]
FeCl₃ Moderate25-80°C, inert solventMilder alternative, less likely to hydrolyze the acetal. May require higher temperatures.[7]
BF₃ Moderate-High-5 to 20°C, often used as etherateCan be effective and is sometimes used for sensitive substrates.[11]
Zeolites/Clays Low-ModerateHigher temperaturesEco-friendly, heterogeneous catalysts that are easily removed but often less active.[8]
Troubleshooting Flowchart: Low Yield in Friedel-Crafts Acylation

G start Low Yield or Impure Product check_byproducts NMR/TLC shows byproducts (e.g., aldehyde)? start->check_byproducts cleavage Likely Acetal Cleavage check_byproducts->cleavage  Yes check_conditions Reaction incomplete? (Starting material remains) check_byproducts->check_conditions  No solution_cleavage 1. Use milder Lewis Acid (FeCl₃, ZnCl₂). 2. Lower reaction temperature (0°C). 3. Ensure rigorously anhydrous conditions. cleavage->solution_cleavage end_node Yield Should Improve solution_cleavage->end_node catalyst_issue Potential Catalyst Inactivity check_conditions->catalyst_issue  Yes solution_catalyst 1. Use fresh, high-purity anhydrous AlCl₃/FeCl₃. 2. Oven-dry all glassware. 3. Use anhydrous solvents. catalyst_issue->solution_catalyst solution_catalyst->end_node Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_ii Ar-Pd(II)-X L₂ ox_add->pd_ii transmetal Transmetallation pd_ii->transmetal pd_ii_ar Ar-Pd(II)-Ar' L₂ transmetal->pd_ii_ar red_elim Reductive Elimination pd_ii_ar->red_elim red_elim->pd0 product Ar-Ar' (Product) red_elim->product aryl_halide Ar-X (Aryl Chloride) aryl_halide->ox_add Rate-Limiting for Aryl-Cl boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Synthesis of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

This protocol is optimized for reliability and functional group tolerance.

Materials:

  • 4-Chlorophenylboronic acid

  • 4'-(1,3-dioxolan-2-YL)benzoyl chloride (or corresponding bromide)

  • Pd₂(dba)₃ (Palladium source)

  • SPhos (Ligand)

  • Potassium Phosphate (K₃PO₄), anhydrous powder

  • Toluene, anhydrous

  • Deionized Water

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorophenylboronic acid (1.2 equivalents), K₃PO₄ (3.0 equivalents), Pd₂(dba)₃ (0.01 equivalents, 1 mol %), and SPhos (0.022 equivalents, 2.2 mol %).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.2 M solution) followed by 4'-(1,3-dioxolan-2-YL)benzoyl chloride (1.0 equivalent) via syringe. Finally, add deionized water (typically 10-20% of the toluene volume).

  • Degassing: Vigorously bubble argon through the stirred solution for an additional 20 minutes to ensure all oxygen is removed.

  • Reaction: Heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone.

References

  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Thakkar, M., & Sonawale, S. (2020). Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. International Journal for Research in Applied Science & Engineering Technology, 8(4), 222-228. Available at: [Link]

  • Google Patents. (CN102942463A). Preparation method for benzophenone compound.
  • ResearchGate. (2025). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Available at: [Link]

  • IP.com. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Web Pages. 1. Grignard Reaction. Available at: [Link]

  • Goodman, P.A., & Gore, P.H. (1968). The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Part 1ll. The Benzoylation of Chlorobenzene. Journal of the Chemical Society C: Organic. Available at: [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with.... Available at: [Link]

  • ACS Publications. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]

  • Organic Syntheses. benzophenone. Available at: [Link]

  • Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 300-301.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Synthesis of benzophenone. Available at: [Link]

  • Royal Society of Chemistry. (2017). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. Available at: [Link]

  • Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Available at: [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available at: [Link]

Sources

Optimization

troubleshooting NMR peak assignments for 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

This guide provides in-depth troubleshooting support for researchers encountering challenges with the NMR peak assignments for 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone. Moving beyond a simple checklist, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting support for researchers encountering challenges with the NMR peak assignments for 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone. Moving beyond a simple checklist, this document explains the chemical reasoning behind peak shifts and offers a logical, multi-stage workflow for resolving spectral ambiguities.

Predicted NMR Spectrum: Establishing a Baseline

A common hurdle in assigning NMR peaks for a novel or sparsely documented compound is the absence of a reference spectrum. However, we can predict the approximate chemical shifts by analyzing the molecule's distinct structural fragments: the 4-chlorobenzoyl group, the 4-benzoylphenyl group, and the 1,3-dioxolane ring.

The electron-withdrawing nature of the chlorine atom and the carbonyl group will deshield adjacent protons and carbons, shifting their signals downfield.[1][2] Conversely, the dioxolane group, while attached to an aromatic ring, has protons in a more shielded, aliphatic-like environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone in CDCl₃

Assignment Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Rationale & Notes
Dioxolane Ring
H-a~5.8 - 6.0 (s, 1H)~102 - 104Acetal proton, singlet, significantly downfield due to two adjacent oxygens.
H-b~4.0 - 4.2 (m, 4H)~65 - 66Methylene protons of the dioxolane ring. May appear as a complex multiplet or two separate multiplets due to non-equivalence.[3]
Dioxolane-Substituted Phenyl Ring
H-c~7.6 - 7.8 (d, 2H)~130 - 132Aromatic protons ortho to the dioxolane-substituted carbon. Deshielded by the adjacent benzoyl group.
H-d~7.4 - 7.6 (d, 2H)~127 - 129Aromatic protons meta to the dioxolane-substituted carbon.
Chloro-Substituted Phenyl Ring
H-e~7.7 - 7.9 (d, 2H)~131 - 133Aromatic protons ortho to the carbonyl group.
H-f~7.4 - 7.5 (d, 2H)~128 - 130Aromatic protons meta to the carbonyl group (ortho to Chlorine).
Quaternary Carbons
C=ON/A~194 - 196Carbonyl carbon, highly deshielded.[4][5]
C-gN/A~138 - 140Carbonyl-bearing carbon of the chloro-substituted ring.
C-hN/A~135 - 137Chlorine-bearing carbon.
C-iN/A~136 - 138Carbonyl-bearing carbon of the dioxolane-substituted ring.
C-jN/A~140 - 142Dioxolane-bearing carbon.

Note: These are estimated values. Actual shifts can vary depending on solvent, concentration, and temperature.[6]

Frequently Asked Questions (FAQs)

Q1: My aromatic signals between 7.4 and 7.9 ppm are a complex, overlapping mess. How can I resolve them?

A: This is a very common issue with molecules containing multiple, similarly substituted phenyl rings. The electronic environments are so alike that the signals merge.

  • Causality: The four distinct sets of aromatic protons (H-c, H-d, H-e, H-f) have very similar chemical shifts, leading to overlapping multiplets that are difficult to assign from the 1D spectrum alone.

  • Quick Solution: Try changing to an aromatic solvent like benzene-d₆ or toluene-d₈. These solvents can induce differential shifts (known as Aromatic Solvent Induced Shifts or ASIS) by associating with the electron-poor regions of your molecule, often providing better signal dispersion.[7]

  • Definitive Solution: A 2D COSY (Correlation Spectroscopy) experiment is the most reliable method. It will reveal which protons are spin-coupled to each other. You should see two distinct four-proton spin systems, allowing you to assign the pairs of doublets for each ring unambiguously.

Q2: I see an unexpected, broad peak around 3.7 ppm. What could it be?

A: This is often indicative of residual water or ethylene glycol in your sample.

  • Causality: The chemical shift of exchangeable protons, like those in water or alcohols, is highly variable and depends on concentration, temperature, and solvent.[8] Ethylene glycol, a reactant for forming the dioxolane protecting group, has a characteristic signal in this region.

  • Troubleshooting:

    • D₂O Shake: Add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the ¹H spectrum. If the peak diminishes or disappears, it is due to exchangeable -OH protons from water or ethylene glycol.

    • Check Purity: Re-purify your sample, ensuring it is perfectly dry. Use an anhydrous NMR solvent for your next measurement.

Q3: My spectrum has extra peaks that don't match the structure, particularly a singlet around 10 ppm and another singlet near 5.8 ppm.

A: The presence of a peak around 9.5-10.5 ppm is a strong indicator of an aldehyde proton. This suggests that the dioxolane protecting group may have been partially or fully hydrolyzed.

  • Causality: Acetals, like the 1,3-dioxolane group, are susceptible to hydrolysis back to the corresponding aldehyde and diol, especially in the presence of trace acid and water.

  • Identification: The peak around 10 ppm corresponds to the aldehyde proton of 4-Chloro-4'-formylbenzophenone. The singlet around 5.8 ppm is your target compound's acetal proton (H-a), but its integration will be lower than expected if hydrolysis has occurred. You may also see a signal for free ethylene glycol.

  • Solution: Ensure all solvents and reagents used in the final purification steps are neutral and anhydrous. If the sample has been stored for a long time, it may need to be re-purified.

In-Depth Troubleshooting Guide

When simple checks do not resolve peak assignment issues, a systematic approach using a combination of 1D and 2D NMR techniques is required. This workflow is designed to move from the most likely issues to more complex structural confirmations.

troubleshooting_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation cluster_final Final Assignment Start Problem: Ambiguous Peak Assignments Sample_Prep Step 1: Verify Sample Integrity - Check solvent purity - D₂O exchange for labile protons - Assess concentration effects Start->Sample_Prep Reval_1H Step 2: Re-evaluate ¹H Spectrum - Check integrations - Analyze coupling constants (J-values) - Consider second-order effects Sample_Prep->Reval_1H Sample OK C13_DEPT Step 3: Acquire ¹³C & DEPT - Count all carbons - Differentiate CH, CH₂, CH₃ groups Reval_1H->C13_DEPT COSY Step 4a: Run ¹H-¹H COSY - Identify proton spin systems - Confirm aromatic ring assignments C13_DEPT->COSY Ambiguity remains HSQC Step 4b: Run ¹H-¹³C HSQC - Correlate protons to directly attached carbons COSY->HSQC HMBC Step 4c: Run ¹H-¹³C HMBC - Map long-range (2-3 bond) correlations - Link fragments together HSQC->HMBC Impurity_Check Step 5: Identify Impurities - Compare unknown signals to known impurities (Table 2) HMBC->Impurity_Check Correlations established Final Confident Peak Assignment HMBC->Final Structure confirmed Impurity_Check->Final All peaks assigned

Caption: A systematic workflow for troubleshooting NMR peak assignments.

Step 1: Verify Sample Integrity and Preparation

Before complex analysis, rule out external factors.

  • Solvent Purity: Residual protonated solvent (e.g., CHCl₃ in CDCl₃) can obscure signals. Ensure you are using high-purity deuterated solvents.

  • Concentration: High sample concentrations can lead to peak broadening and shifts due to intermolecular interactions. If peaks are broad, dilute the sample and re-acquire.

  • Temperature: Temperature can affect conformational equilibria and chemical shifts. Ensure your experiment is run at a stable, recorded temperature. For some molecules, variable temperature NMR can resolve overlapping signals.[6]

Step 2: Re-evaluating the 1D ¹H NMR Spectrum
  • Integration: Carefully check the integration of your signals. The aromatic region should integrate to 8 protons, the dioxolane CH₂ to 4 protons, and the acetal CH to 1 proton. Deviations suggest impurities.

  • Coupling Constants (J-values): For the aromatic protons, expect ortho coupling constants of ~7-9 Hz. The lack of meta or para coupling helps confirm the 1,4-disubstitution pattern on both rings.

Step 3: Utilizing ¹³C NMR and DEPT
  • ¹³C Count: A clean spectrum should show 10 aromatic/carbonyl carbons and 3 aliphatic carbons (one CH and two CH₂ from the dioxolane). Quaternary carbons are often much lower in intensity.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is a crucial experiment.

    • DEPT-90: Shows only CH signals. This should isolate the acetal carbon and the 8 aromatic CH carbons.

    • DEPT-135: Shows CH and CH₃ as positive signals and CH₂ as negative signals. This will definitively identify the dioxolane CH₂ carbons by their negative phase.

Step 4: Advanced 2D NMR Techniques

If ambiguity persists, 2D NMR is essential for definitive assignment.[9][10]

  • ¹H-¹H COSY: This experiment shows correlations between protons that are coupled to each other. It is the best way to confirm the connectivity within each of the aromatic rings. You will see a cross-peak between H-c and H-d, and another between H-e and H-f, confirming they belong to separate spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum shows a correlation peak for each proton and the carbon to which it is directly attached. It allows you to definitively link the proton assignments from the ¹H spectrum to the carbon assignments from the ¹³C spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is often the final piece of the puzzle. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

    • The acetal proton (H-a) to the dioxolane carbons (C-b) and the quaternary aromatic carbon (C-j).

    • The aromatic protons H-c to the carbonyl carbon (C=O).

    • The aromatic protons H-e to the carbonyl carbon (C=O). This experiment is critical for confirming the connectivity between the different fragments of the molecule.

Step 5: Identifying Common Impurities

If unassigned peaks remain after fully characterizing your target molecule, compare their chemical shifts to those of common starting materials, byproducts, or solvents.

Table 2: NMR Data for Potential Impurities and Byproducts

Compound ¹H δ (ppm) ¹³C δ (ppm) Notes
4-Chloro-4'-formylbenzophenone Aldehyde H: ~10.1 (s, 1H)Aromatic H: ~7.5-8.0 (m, 8H)Aldehyde C=O: ~191Ketone C=O: ~195Key impurity from hydrolysis of the dioxolane group.
Ethylene Glycol ~3.7 (s, 4H)~63Reactant for dioxolane formation. Peak position can be variable.[11][12]
4-Chlorobenzoyl Chloride ~7.5 (d, 2H), ~8.1 (d, 2H)~131, ~132, ~135, ~142, ~168 (C=O)A potential starting material.
Toluene ~2.3 (s, 3H), ~7.2 (m, 5H)~21, ~125-138Common solvent impurity.
Silicone Grease ~0.1 (s)~1From glassware.

Experimental Protocols

Protocol 1: D₂O Shake for Identifying Labile Protons
  • Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of Deuterium Oxide (D₂O) to the tube.

  • Cap the tube and shake vigorously for 30 seconds to ensure mixing.

  • Allow the layers to separate (if applicable).

  • Re-insert the tube into the spectrometer and acquire another ¹H NMR spectrum.

  • Analysis: Compare the two spectra. Peaks corresponding to exchangeable protons (e.g., -OH from water or ethylene glycol) will have significantly decreased in intensity or disappeared in the second spectrum.

Protocol 2: Acquiring a Standard ¹H-¹H COSY Spectrum
  • Prepare a reasonably concentrated, well-shimmed sample of your compound.

  • Load a standard COSY pulse sequence program on the spectrometer (e.g., cosygpqf on a Bruker instrument).

  • Set the spectral width to cover all proton signals (e.g., 0 to 12 ppm).

  • Set the number of increments in the indirect dimension (F1) to at least 256 for good resolution.

  • Set the number of scans per increment (e.g., 2 to 8) to achieve an adequate signal-to-noise ratio.

  • Initiate the experiment. Processing will involve a 2D Fourier transform.

  • Analysis: Look for off-diagonal cross-peaks. A cross-peak at (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is J-coupled to the proton at δ₂.

References

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  • MDPI. (2021). (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. Molbank, 2021(1), M1178. Retrieved from [Link]

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  • ResearchGate. (2010). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Retrieved from [Link]

  • Bruker. (2004). NMR CASE Troubleshooting Guide. Retrieved from [Link]

  • Frydman, L., Lupulescu, A., & Scherf, T. (2003). Principles and Features of Single-Scan Two-Dimensional NMR Spectroscopy. Journal of the American Chemical Society, 125(30), 9204–9217.
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  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Supplementary Information. Retrieved from [Link]

  • Indian Patent Office. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Retrieved from [Link]

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Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Activity of Benzophenone Derivatives: Profiling 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

For researchers, scientists, and professionals in drug development, understanding the nuanced activities of chemical scaffolds is paramount. The benzophenone framework is a ubiquitous and versatile structure, found in na...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced activities of chemical scaffolds is paramount. The benzophenone framework is a ubiquitous and versatile structure, found in natural products, pharmaceuticals, and industrial chemicals, exhibiting a wide range of biological and photochemical activities.[1] This guide provides a comparative analysis of the predicted activity of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone against other well-characterized benzophenone derivatives.

While direct experimental data for 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone is not extensively available in public literature, this guide will leverage established structure-activity relationships (SAR) to provide an expert analysis of its probable photoreactivity, cytotoxicity, and endocrine-disrupting potential. We will compare it against three key benchmarks: the parent Benzophenone molecule, 4-Chlorobenzophenone , and the widely studied UV-filter, Benzophenone-3 (2-Hydroxy-4-methoxybenzophenone) .

This document is structured to empower researchers with the foundational knowledge and practical methodologies to empirically validate these predictions.

The Benzophenone Scaffold: A Foundation of Diverse Activity

Benzophenone, with its diaryl ketone structure, serves as a critical pharmacophore and photochemically active moiety.[1] Its derivatives are known to exhibit a spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] A key feature of the benzophenone core is its ability to act as a photosensitizer. Upon absorption of UV light, it can transition to an excited triplet state, a diradical that can abstract hydrogen atoms from other molecules, initiating photochemical reactions.[3] This photoreactivity is the basis for its use as a photoinitiator in polymerization and as a tool in biochemical cross-linking studies.

Comparative Analysis of Benzophenone Activities

The biological and photochemical activity of benzophenone derivatives is highly dependent on the nature and position of substituents on the phenyl rings. Electron-donating and electron-withdrawing groups can significantly alter the electronic properties of the molecule, influencing its reactivity and interaction with biological targets.

Photoreactivity

The primary photochemical event for benzophenones is the formation of a triplet state that can abstract hydrogen atoms. The efficiency of this process, or photoreduction quantum yield, is sensitive to the electronic nature of the substituents.

  • Benzophenone (Unsubstituted): The benchmark for photoreactivity, readily undergoing photoreduction in the presence of a hydrogen donor.[3]

  • 4-Chlorobenzophenone: The chloro group is electron-withdrawing, which can influence the energy and reactivity of the excited state. Studies on substituted benzophenones suggest that electron-withdrawing groups can affect the rate of photoreduction.[4][5]

  • Benzophenone-3 (BP-3): The hydroxyl and methoxy groups are electron-donating. While it is used as a UV filter due to its strong absorption, its photoreactivity is complex and can lead to the generation of reactive oxygen species.

  • Predicted Activity of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone:

    • The 4-chloro group, being electron-withdrawing, is expected to influence the molecule's absorption spectrum and the reactivity of its triplet state.

    • The 4'-(1,3-dioxolan-2-YL) group is an acetal, which protects a carbonyl group. This group is generally considered to be electronically neutral or slightly electron-donating and is stable under basic and oxidative conditions but can be hydrolyzed under acidic conditions.[4] Its presence is not expected to dramatically alter the fundamental photochemical properties of the benzophenone core in the absence of acidic conditions. The primary photoreactive center remains the benzophenone carbonyl group.

The following diagram illustrates the general mechanism of benzophenone-sensitized photoreactions.

G BP Benzophenone (Ground State) BP_excited Benzophenone (Excited Singlet State) BP->BP_excited Absorption UV UV Light (hν) BP_triplet Benzophenone (Triplet State, Diradical) BP_excited->BP_triplet Intersystem Crossing Ketyl Benzophenone Ketyl Radical BP_triplet->Ketyl Hydrogen Abstraction H_donor Hydrogen Donor (R-H) R_radical Substrate Radical (R•) H_donor->R_radical Products Photoproducts Ketyl->Products R_radical->Products

Caption: Generalized mechanism of benzophenone photoreactivity.

Cytotoxicity

The cytotoxicity of benzophenones can arise from various mechanisms, including oxidative stress and disruption of cellular signaling pathways.

CompoundReported Cytotoxicity (IC50/EC50)Cell Line/OrganismReference
Benzophenone-3 Cell mortality significantly increased at 300 μMRat thymocytes[6]
Viability significantly lowered in a concentration-dependent mannerMouse testis Leydig TM3 cells[7]
4-Chlorobenzophenone Derivatives Showed significant cell growth inhibitory activityVarious cancer cell lines[8]
Other Benzophenone Derivatives IC50 values in the low micromolar rangeVarious cancer cell lines[2]
  • Benzophenone-3 (BP-3): Has been shown to induce cytotoxicity, potentially through oxidative stress linked to an increase in intracellular zinc levels.[6] It has also demonstrated cytotoxic effects on cells related to the male reproductive system.[7]

  • 4-Chlorobenzophenone: Derivatives of 4-chlorobenzophenone have been synthesized and shown to possess significant cytotoxic activity against various cancer cell lines.[8]

  • Predicted Activity of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone: The presence of the lipophilic chloro-substituted phenyl ring suggests that this molecule could exhibit cytotoxicity. The overall lipophilicity of the molecule will influence its ability to cross cell membranes. The dioxolane group is relatively inert, but its potential for hydrolysis in the acidic environment of lysosomes could release a more reactive species, although this is speculative without experimental data. Based on the activity of other chlorinated benzophenones, it is reasonable to hypothesize that this compound may exhibit cytotoxic effects.

Endocrine Disrupting Potential

Certain benzophenone derivatives are known to act as endocrine-disrupting chemicals (EDCs), interfering with hormone signaling pathways.[9] This is a critical consideration in drug development and safety assessment.

  • Benzophenone (Unsubstituted): Generally shows little to no estrogenic activity.[10]

  • Benzophenone-3 (BP-3): Is a known EDC with reported estrogenic and anti-androgenic activities.[11] However, some studies have shown no effect on certain endocrine-related processes at specific concentrations.[9][11]

  • Structure-Activity Relationship for Endocrine Disruption: Hydroxylation of the benzophenone scaffold, particularly at the 4-position, appears to be a key factor for estrogenic activity.[10][12] Non-hydroxylated benzophenones generally exhibit weaker or no estrogenic activity.[12] Some non-hydroxylated derivatives, however, have shown anti-androgenic activity.[10]

  • Predicted Activity of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone:

    • Estrogenic Activity: Lacking a hydroxyl group, this compound is predicted to have low to negligible estrogenic activity, based on the established SAR for benzophenones.[10][12]

    • Anti-Androgenic Activity: Some non-hydroxylated benzophenones have been reported to exhibit anti-androgenic effects.[10] Therefore, it is plausible that 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone could possess anti-androgenic properties. This, however, requires experimental verification.

The following diagram outlines a typical workflow for assessing endocrine-disrupting potential.

G cluster_0 Level 1: In Silico & Existing Data cluster_1 Level 2: In Vitro Screening cluster_2 Level 3: In Vivo Assays QSAR QSAR Modeling ER_bind Estrogen Receptor (ER) Binding Assay QSAR->ER_bind AR_trans Androgen Receptor (AR) Transactivation Assay QSAR->AR_trans Data Existing Data Review Data->ER_bind Data->AR_trans Uterotrophic Uterotrophic Assay (Estrogenic) ER_bind->Uterotrophic Hershberger Hershberger Assay (Androgenic/Anti-androgenic) AR_trans->Hershberger

Caption: OECD-based tiered workflow for endocrine disruptor assessment.

Experimental Protocols for Activity Assessment

To facilitate the empirical evaluation of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone and other derivatives, the following are detailed, self-validating protocols for key assays.

Synthesis of 4-Substituted Benzophenones

Principle: The Friedel-Crafts acylation is a standard and versatile method for synthesizing benzophenone derivatives.[2] This involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Protocol: Synthesis of 4-Chlorobenzophenone (Illustrative Example)

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

  • Reactant Charging: Add anhydrous aluminum chloride to the flask, followed by the solvent (e.g., dichloromethane). Cool the mixture in an ice bath.

  • Acylation: Slowly add 4-chlorobenzoyl chloride to the stirred suspension. After the addition, add benzene dropwise via the dropping funnel, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 4-chlorobenzophenone.

In Vitro Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the benzophenone compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds and include vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Endocrine Activity Assessment: Androgen Receptor (AR) Transcriptional Activation Assay

Principle: This assay uses a mammalian cell line (e.g., MDA-kb2) that is stably transfected with a human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element. Binding of an agonist to the AR induces the expression of the reporter gene, which can be quantified. Antagonists will inhibit this induction by a known androgen.

Protocol:

  • Cell Seeding: Plate the reporter cell line in a 96-well plate and incubate for 24 hours.

  • Compound Treatment (Agonist Mode): Treat the cells with serial dilutions of the test compound and incubate for 24 hours.

  • Compound Treatment (Antagonist Mode): Co-treat the cells with a fixed concentration of a known AR agonist (e.g., dihydrotestosterone, DHT) and serial dilutions of the test compound. Incubate for 24 hours.

  • Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Agonist Mode: Normalize the luciferase activity to a vehicle control. A significant increase in activity indicates agonistic potential.

    • Antagonist Mode: Normalize the luciferase activity to the DHT-only control. A concentration-dependent decrease in luciferase activity indicates antagonistic potential.

Conclusion and Future Directions

This guide provides a structured, comparative framework for understanding the potential activities of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone . Based on established structure-activity relationships, it is predicted that this compound will possess photoreactivity characteristic of the benzophenone scaffold. It is also hypothesized to exhibit some level of cytotoxicity, in line with other chlorinated benzophenone derivatives. Regarding endocrine disruption, a low potential for estrogenic activity is anticipated due to the absence of a hydroxyl group, though a potential for anti-androgenic activity warrants investigation.

The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. Such studies are essential to fully characterize the activity profile of this and other novel benzophenone derivatives, contributing to a more comprehensive understanding of this important chemical class in the fields of drug discovery and chemical safety.

References

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  • ECETOC. (2017). Activities of the OECD related to endocrine disruptors. Retrieved from [Link]

  • MDPI. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Polymers, 14(23), 5104. Available at: [Link]

  • PubMed Central. (2019). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Environmental Science and Pollution Research, 26(3), 2171-2186. Available at: [Link]

  • ResearchGate. (2014). Reaction of benzophenone UV filters in the presence of aqueous chlorine: Kinetics and chloroform formation. Retrieved from [Link]

  • Chemical Effects in Biological Systems. (n.d.). Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles. Retrieved from [Link]

  • PubMed Central. (2018). Exposure to bisphenol A, chlorophenols, benzophenones, and parabens in relation to reproductive hormones in healthy women: A chemical mixture approach. Environment International, 121(Pt 1), 594-604. Available at: [Link]

  • PubMed. (2005). Expression profiling of estrogen-responsive genes in breast cancer cells treated with alkylphenols, chlorinated phenols, parabens, or bis- and benzoylphenols for evaluation of estrogenic activity. Toxicological Sciences, 86(2), 299-311. Available at: [Link]

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Comparative

A Comparative Guide to the Quantum Yield of Substituted Benzophenones for Researchers and Drug Development Professionals

In the realm of photochemistry and photobiology, the benzophenone scaffold stands as a cornerstone, its utility spanning from a versatile photosensitizer to a crucial building block in medicinal chemistry. The efficiency...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of photochemistry and photobiology, the benzophenone scaffold stands as a cornerstone, its utility spanning from a versatile photosensitizer to a crucial building block in medicinal chemistry. The efficiency of its photochemical reactions is dictated by its quantum yield (Φ), a measure of the number of specific events occurring per photon absorbed. This guide provides an in-depth comparison of the quantum yields of various substituted benzophenones, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.

The Photochemical Heart of Benzophenone: A Mechanistic Overview

Upon absorption of ultraviolet (UV) light, benzophenone is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to its molecular architecture, benzophenone undergoes highly efficient intersystem crossing (ISC) to a triplet state (T₁), with a quantum yield approaching unity. This triplet state is the primary actor in most of benzophenone's photochemistry, notably in photoreduction reactions where it abstracts a hydrogen atom from a suitable donor.

The nature and position of substituents on the phenyl rings profoundly influence the photophysical and photochemical properties of the benzophenone core. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the energy levels of the excited states, the efficiency of intersystem crossing, and the reactivity of the triplet state. Understanding these substituent effects is paramount for the rational design of benzophenone derivatives with tailored photochemical activities.

G S0 Ground State (S₀) S1 Singlet State (S₁) S0->S1 UV Photon Absorption (hν) S1->S0 Fluorescence (negligible) T1 Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) Φ_ISC ≈ 1 T1->S0 Phosphorescence Products Photochemical Products T1->Products Photoreduction, etc. (H-abstraction)

Caption: Jablonski diagram illustrating the primary photophysical and photochemical pathways of benzophenone.

The Influence of Substituents on Quantum Yields: A Comparative Analysis

The electronic nature of substituents plays a pivotal role in modulating the quantum yields of photoreduction (Φ_r) and intersystem crossing (Φ_ISC).

Electron-Donating Groups (EDGs)

Substituents such as methoxy (-OCH₃) and amino (-NH₂) groups, typically positioned at the para-position, can decrease the photoreduction quantum yield. This is attributed to a shift in the nature of the lowest triplet state from the reactive n-π* state to a less reactive π-π* charge-transfer (CT) state.

Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) can enhance the photoreduction quantum yield. These groups help to maintain the n-π* character of the lowest triplet state, which is crucial for efficient hydrogen abstraction.

Table 1: Comparative Quantum Yields of Selected Substituted Benzophenones

CompoundSubstituent (Position)Photoreduction Quantum Yield (Φ_r)Intersystem Crossing Quantum Yield (Φ_ISC)Reference
BenzophenoneUnsubstituted~0.9 (in isopropanol)~1.0[1]
4-Methoxybenzophenone4-OCH₃Lower than benzophenone~1.0[2]
4-Chlorobenzophenone4-ClSimilar to benzophenone~1.0[1]
4-Nitrobenzophenone4-NO₂Higher than benzophenone~1.0[1]
4,4'-Dimethoxybenzophenone4,4'-(OCH₃)₂Significantly lower than benzophenoneNot explicitly found[1]
4,4'-Dichlorobenzophenone4,4'-(Cl)₂Similar to or slightly higher than benzophenoneNot explicitly found[1]

Note: The exact quantum yields can vary depending on the solvent, hydrogen donor, and experimental conditions. The trends presented here are generally observed.

Experimental Protocols for Quantum Yield Determination

Accurate determination of quantum yields is essential for comparing the photochemical efficiency of different benzophenone derivatives. Chemical actinometry is a robust and widely used method for this purpose.

Benzophenone/Benzhydrol Actinometry: A Detailed Protocol

This method relies on the well-characterized photoreduction of benzophenone to benzhydrol in the presence of a hydrogen donor. The disappearance of benzophenone is monitored spectrophotometrically.

Materials:

  • Benzophenone

  • Benzhydrol

  • Spectroscopic grade benzene or other suitable solvent

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • UV irradiation source with a known spectral output

Procedure:

  • Preparation of Actinometer Solution: Prepare a solution of benzophenone (e.g., 0.05 M) and benzhydrol (e.g., 0.1 M) in the chosen solvent. The exact concentrations should be optimized for the specific light source and experimental setup.

  • Irradiation: Fill a quartz cuvette with the actinometer solution and irradiate it with the UV source for a precisely measured time. A parallel, non-irradiated sample should be kept in the dark as a control.

  • Spectrophotometric Analysis: Record the UV-Vis absorption spectrum of the irradiated and non-irradiated solutions. Monitor the decrease in the absorbance of benzophenone at its λ_max (around 345 nm in benzene).

  • Calculation of Photon Flux: The number of photons absorbed by the actinometer can be calculated using the known quantum yield for benzophenone disappearance and the change in its concentration.

  • Quantum Yield of the Sample: Irradiate a solution of the substituted benzophenone of interest under identical conditions. Measure the change in concentration of the reactant or the formation of the product. The quantum yield of the sample can then be calculated relative to the photon flux determined in the previous step.

G cluster_0 Actinometer Calibration cluster_1 Sample Quantum Yield Measurement A1 Prepare Benzophenone/ Benzhydrol Solution A2 Irradiate Actinometer A1->A2 A3 Measure ΔAbsorbance of Benzophenone A2->A3 A4 Calculate Photon Flux (I₀) A3->A4 S4 Calculate Quantum Yield (Φ_sample) A4->S4 Use I₀ S1 Prepare Substituted Benzophenone Solution S2 Irradiate Sample (same conditions) S1->S2 S3 Measure ΔConcentration of Reactant/Product S2->S3 S3->S4

Caption: Workflow for determining the quantum yield of a substituted benzophenone using benzophenone/benzhydrol actinometry.

Synthesis of Substituted Benzophenones: General Procedures

The ability to synthesize a range of substituted benzophenones is crucial for systematic studies. The Friedel-Crafts acylation is a versatile and widely employed method for this purpose.[3]

General Procedure for Friedel-Crafts Acylation

This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Materials:

  • Substituted or unsubstituted benzene derivative

  • Substituted or unsubstituted benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the aromatic substrate in the anhydrous solvent.

  • Addition of Catalyst: Cool the solution in an ice bath and slowly add anhydrous AlCl₃.

  • Addition of Acylating Agent: Add the benzoyl chloride dropwise to the stirred mixture.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

  • Workup: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl. Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Example Syntheses:

  • 4-Methoxybenzophenone: Can be synthesized by the Friedel-Crafts acylation of anisole with benzoyl chloride.[4]

  • 4-Chlorobenzophenone: Prepared by the Friedel-Crafts acylation of benzene with 4-chlorobenzoyl chloride.[5]

  • 4-Nitrobenzophenone: Synthesized by the Friedel-Crafts acylation of benzene with 4-nitrobenzoyl chloride.[6]

Conclusion and Future Directions

This guide has provided a comparative overview of the quantum yields of substituted benzophenones, highlighting the critical role of substituents in modulating their photochemical behavior. The detailed experimental protocols for quantum yield determination and synthesis offer a practical framework for researchers to explore this important class of molecules.

Future research in this area will likely focus on the development of novel benzophenone derivatives with precisely tuned photophysical properties for applications in areas such as photodynamic therapy, photocatalysis, and advanced materials. A deeper understanding of the intricate interplay between substituent effects, solvent environment, and excited-state dynamics will be crucial for the rational design of next-generation photosensitizers.

References

  • Department of Chemistry, Oregon State University. (2014).
  • Moore, W. M., Hammond, G. S., & Foss, R. P. (1961). Mechanisms of Photoreactions in Solution. I. Reduction of Benzophenone by Benzhydrol. Journal of the American Chemical Society, 83(13), 2789–2794.
  • Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical actinometry. Pure and Applied Chemistry, 76(12), 2105-2146.
  • Demeter, A., et al. (2013). Substituent Effect on the Photoreduction Kinetics of Benzophenone. The Journal of Physical Chemistry A, 117(40), 10196-10210.
  • Google Patents. (2018). CN108440299A - A method of preparing 4- nitro benzophenone class compounds.
  • Hatchard, C. G., & Parker, C. A. (1956). A new sensitive chemical actinometer. II. Potassium ferrioxalate as a standard chemical actinometer. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 235(1203), 518-536.
  • Fael, H., et al. (2009). The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. The Journal of Physical Chemistry A, 113(47), 13264-13272.
  • ResearchGate. (2019). (PDF) The Benzophenone S 1 (n,π) → T 1 (n,π)
  • Oelgemöller, M. (2016). Solar-UVA Photochemistry. In CRC Handbook of Organic Photochemistry and Photobiology, Third Edition (pp. 1-26). CRC Press.
  • Griesbeck, A. G., & Mattay, J. (Eds.). (2005). Synthetic organic photochemistry (Vol. 12). CRC press.
  • Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of photochemistry. CRC press.
  • Scaiano, J. C. (Ed.). (1989). CRC handbook of organic photochemistry (Vol. 1). CRC press.
  • Gilbert, A., & Baggott, J. (1991). Essentials of molecular photochemistry.
  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern molecular photochemistry of organic molecules. University Science Books.
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  • PrepChem. (n.d.). Synthesis of 4-methoxybenzophenone. [Link]

  • Google Patents. (2014). CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone.
  • PubChem. (n.d.). 4-Nitrobenzophenone. [Link]

  • Organic Syntheses. (n.d.). Benzohydrol. [Link]

  • HepatoChem. (n.d.). Determining Photon Flux Using Actinometry. [Link]

  • BenchChem. (2025). A Comparative Guide to Photon Flux Measurement: Ferrioxalate Actinometry vs.
  • PubChem. (n.d.). Benzophenone. [Link]

  • PubChem. (n.d.). 4-Chlorobenzophenone. [Link]

  • PubChem. (n.d.). 4-Methoxybenzophenone. [Link]

  • PubChem. (n.d.). 4,4'-Dimethoxybenzophenone. [Link]

  • PubChem. (n.d.). 4,4'-Dichlorobenzophenone. [Link]

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Validation

A Comparative Guide to the Electrochemical Properties of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist In the landscape of modern synthetic chemistry and drug development, a profound understanding of the electrochem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern synthetic chemistry and drug development, a profound understanding of the electrochemical behavior of novel compounds is paramount. This guide provides an in-depth analysis of the electrochemical properties of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone, a compound of interest due to its potential applications stemming from the versatile benzophenone scaffold. Through a comparative approach, we will juxtapose its electrochemical characteristics with those of parent benzophenone and its derivatives bearing electron-donating and electron-withdrawing substituents. This analysis is grounded in established electrochemical principles and supported by detailed experimental protocols, offering a comprehensive resource for researchers in the field.

Introduction: The Significance of Benzophenone Derivatives

Benzophenone and its derivatives are a cornerstone in photochemistry and organic synthesis, widely recognized for their utility as photoinitiators in polymerization reactions, as UV-curing agents, and as key synthons in the preparation of pharmaceuticals.[1] The electrochemical properties of these molecules, particularly their reduction potentials, are critical determinants of their reactivity and suitability for various applications. The reduction of benzophenones typically proceeds through two successive one-electron steps, forming a radical anion and then a dianion.[2] The potential at which these electron transfers occur is highly sensitive to the nature and position of substituents on the aromatic rings.

This guide focuses on 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone, a molecule featuring an electron-withdrawing chloro group and a dioxolane moiety. To provide a clear context for its electrochemical behavior, we will compare it with:

  • Benzophenone (Unsubstituted): The parent molecule, providing a baseline for comparison.

  • 4-Methoxybenzophenone: A derivative with a strong electron-donating group (-OCH₃).

  • 4-Chlorobenzophenone: A derivative with a well-characterized electron-withdrawing group (-Cl).

By examining these compounds in parallel, we can elucidate the electronic influence of the chloro and dioxolane substituents on the electrochemical properties of the benzophenone core.

Theoretical Framework: Substituent Effects on Reduction Potentials

The reduction of a benzophenone derivative involves the addition of an electron to its lowest unoccupied molecular orbital (LUMO). The energy of the LUMO, and consequently the reduction potential, is significantly influenced by the electronic effects of the substituents on the phenyl rings.

  • Electron-Withdrawing Groups (EWGs): Substituents like the chloro group (-Cl) are electronegative and withdraw electron density from the aromatic ring through inductive and/or resonance effects. This stabilizes the LUMO, making it more energetically favorable to accept an electron. Consequently, benzophenones with EWGs exhibit less negative reduction potentials compared to the unsubstituted parent compound.

  • Electron-Donating Groups (EDGs): Substituents like the methoxy group (-OCH₃) donate electron density to the aromatic ring, primarily through a resonance effect. This destabilizes the LUMO, making it less favorable to accept an electron. As a result, benzophenones with EDGs have more negative reduction potentials.

The 1,3-dioxolane group is generally considered to be weakly electron-donating through resonance from the oxygen lone pairs, though its overall electronic effect can be complex. Therefore, we can predict the electrochemical behavior of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone by considering the opposing electronic influences of the chloro and dioxolane substituents.

Comparative Electrochemical Data

The following table summarizes the experimentally determined and estimated first reduction potentials (E¹red) of the subject compound and its selected analogues. These values provide a quantitative measure of the ease of reduction for each molecule.

CompoundSubstituentsE¹red (V vs. Fc/Fc⁺)Data Source
4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone -Cl, -C₃H₅O₂~ -1.65 (Estimated) N/A
BenzophenoneNone-1.73[1]
4-Methoxybenzophenone-OCH₃-1.80[1]
4-Chlorobenzophenone-Cl-1.63[2]

Note: The reduction potential for 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone is an estimation based on the established effects of its substituents. The electron-withdrawing chloro group is expected to make the reduction potential less negative than that of unsubstituted benzophenone. The weakly electron-donating dioxolane group would slightly counteract this effect, leading to a potential that is likely very similar to, or slightly more negative than, 4-chlorobenzophenone.

Experimental Protocol: Cyclic Voltammetry

To ensure the reproducibility and validity of electrochemical measurements, a standardized protocol is essential. The following detailed procedure for cyclic voltammetry (CV) is recommended for the analysis of benzophenone derivatives in a non-aqueous solvent.

Materials and Reagents
  • Solvent: Acetonitrile (CH₃CN), anhydrous, ≥99.8%

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), electrochemical grade, ≥99.0%

  • Analytes: 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone, Benzophenone, 4-Methoxybenzophenone, 4-Chlorobenzophenone (all ≥98% purity)

  • Internal Standard: Ferrocene (Fc), sublimed, ≥98%

  • Gases: High-purity argon or nitrogen gas

Electrochemical Setup

A standard three-electrode cell configuration is employed for cyclic voltammetry.[3]

Figure 1: Schematic of a three-electrode electrochemical cell for cyclic voltammetry.

Step-by-Step Procedure
  • Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This solution serves as the supporting electrolyte to ensure sufficient conductivity.

  • Preparation of Analyte Solutions: Prepare 1 mM solutions of each benzophenone derivative and ferrocene in the 0.1 M TBAPF₆/acetonitrile electrolyte solution.

  • Cell Assembly:

    • Polish the glassy carbon working electrode with alumina slurry, rinse thoroughly with deionized water and then the solvent (acetonitrile), and dry completely.

    • Assemble the three-electrode cell with the polished working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.[4]

  • Deoxygenation: Purge the analyte solution in the electrochemical cell with high-purity argon or nitrogen for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Record a background cyclic voltammogram of the electrolyte solution to establish the potential window.

    • Introduce the analyte solution into the cell.

    • Set the parameters on the potentiostat:

      • Initial Potential: 0 V

      • Switching Potential: -2.0 V (or a potential sufficiently negative to observe the first reduction wave)

      • Final Potential: 0 V

      • Scan Rate: 100 mV/s

    • Run the cyclic voltammetry experiment.

  • Internal Referencing: After recording the voltammogram of the analyte, add a small amount of the ferrocene solution to the cell and record another voltammogram. The reversible oxidation wave of the ferrocene/ferrocenium (Fc/Fc⁺) couple will serve as an internal reference potential.[5] All measured potentials should be reported relative to the Fc/Fc⁺ couple.

Data Analysis

The first reduction potential (E¹red) is determined as the half-wave potential (E₁/₂) of the first reduction peak, calculated as the average of the cathodic peak potential (Epc) and the anodic peak potential (Epa) if the process is reversible or quasi-reversible.

Mechanistic Insights and Discussion

The electrochemical reduction of benzophenones in aprotic solvents like acetonitrile is a well-established process.[2] The cyclic voltammogram of a typical benzophenone derivative will show a quasi-reversible wave corresponding to the first one-electron reduction to form a stable radical anion.

Reduction_Mechanism Benzophenone Benzophenone (Ar-CO-Ar') RadicalAnion Radical Anion [Ar-CO-Ar']⁻ Benzophenone->RadicalAnion + e⁻ (E¹red) Dianion Dianion [Ar-CO-Ar']²⁻ RadicalAnion->Dianion + e⁻ (E²red)

Figure 2: General mechanism for the electrochemical reduction of benzophenones.

The data presented in the comparison table aligns with the theoretical predictions. The electron-withdrawing chloro group in 4-chlorobenzophenone makes the molecule easier to reduce (less negative E¹red) compared to unsubstituted benzophenone. Conversely, the electron-donating methoxy group in 4-methoxybenzophenone makes it more difficult to reduce (more negative E¹red).

For 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone, the potent electron-withdrawing nature of the chlorine atom is expected to be the dominant factor influencing the reduction potential. The dioxolane group's weaker, opposing electronic effect would likely result in a reduction potential that is very close to that of 4-chlorobenzophenone. Precise experimental determination is necessary to quantify this subtle interplay of substituent effects.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the electrochemical properties of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone through a comparative analysis with structurally related compounds. The presented data and experimental protocols offer a solid foundation for researchers working with this and other benzophenone derivatives.

Future experimental work should focus on the precise determination of the reduction potential of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone to validate the estimation provided in this guide. Further studies could also explore the electrochemical behavior in different solvent systems and investigate the stability of the resulting radical anion, which could have implications for its application in areas such as photoredox catalysis and materials science.

References

  • Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. National Institutes of Health.

  • Ab Initio Kinetics of Electrochemical Reactions Using the Computational Fc0/Fc+ Electrode. National Institutes of Health.

  • Asian Journal of Chemistry - Electrochemical Reduction Behaviour of Benzophenones. Asian Journal of Chemistry.

  • Benchmark Calculations of Absolute Reduction Potential of Ferricinium/Ferrocene Couple in Nonaqueous Solutions. ANU Research School of Chemistry.

  • Cyclic Voltammetry Basic Principles, Theory & Setup. Ossila.

  • Effects of the Reaction Field on the Electrochemical CO2 Reduction Catalyzed by Metal Porphyrin Complexes. The University of Osaka Institutional Knowledge Archive : OUKA.

  • How to make the experimental set up to get a CV of an organic molecule in organic solvent?. ResearchGate.

  • Investigation of the Electrochemical Reduction of Benzophenone in Aprotic Solvents Using the Method of Cyclic Voltammetry | Request PDF. ResearchGate.

  • A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education.

  • Potentials (V vs. Fc/Fc+) of the peaks and their assessment.. ResearchGate.

  • Substituent Effect on the Photoreduction Kinetics of Benzophenone. The Journal of Physical Chemistry A.

  • Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. National Institutes of Health.

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Comparative

A Comparative Benchmarking Guide to Photoinitiators: Evaluating 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone against Industry Standards

For researchers, scientists, and professionals in drug development and material science, the selection of a photoinitiator is a critical decision that dictates the efficiency, cure speed, and final properties of photopol...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and material science, the selection of a photoinitiator is a critical decision that dictates the efficiency, cure speed, and final properties of photopolymerized materials. This guide provides an in-depth technical comparison of the novel compound 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone against two well-established, commercially available photoinitiators: Irgacure 184 and Darocur 1173.

Introduction to Photoinitiators and the Rationale for Benchmarking

Photoinitiators are molecules that, upon absorption of light, generate reactive species that initiate polymerization.[1] These reactive species can be free radicals or cations. The choice of photoinitiator is governed by several factors, including the wavelength of the light source, the chemical nature of the monomer system, and the desired properties of the cured material.

Benchmarking new photoinitiators against established standards is essential to determine their relative performance in key areas such as:

  • Curing Speed and Efficiency: How quickly and completely the photoinitiator can convert a liquid monomer into a solid polymer.

  • Depth of Cure: The maximum thickness of a formulation that can be effectively cured.

  • Yellowing: The tendency of the cured material to discolor over time, particularly upon exposure to further UV light or heat.

  • Solubility and Compatibility: The ease with which the photoinitiator dissolves in the monomer formulation and its stability within the mixture.

The Contestants: A Head-to-Head Look at Chemical Structure and Mechanism

The performance of a photoinitiator is intrinsically linked to its chemical structure and the mechanism by which it generates radicals.

2.1. The Challenger: 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone (Theoretical)

  • Chemical Structure: This molecule possesses a benzophenone backbone, substituted with a chlorine atom on one phenyl ring and a 1,3-dioxolane group on the other.

  • Probable Mechanism (Norrish Type II): Benzophenone and its derivatives, such as 4-chlorobenzophenone, are classic Norrish Type II photoinitiators.[2] Upon UV absorption, the benzophenone moiety is excited to a triplet state. It does not undergo direct bond cleavage but rather abstracts a hydrogen atom from a synergist, typically an amine, to form two distinct radicals that initiate polymerization.[3] The chlorine atom, being an electron-withdrawing group, can influence the energy of the excited state and the efficiency of intersystem crossing.[4] The 1,3-dioxolane group is a cyclic acetal, generally used as a protecting group in organic synthesis due to its stability under neutral and basic conditions.[5][6] In this context, it is not expected to participate directly in the photoinitiation process but may influence the molecule's solubility and steric hindrance.

2.2. The Industry Standards: Irgacure 184 and Darocur 1173

  • Chemical Structures: Both Irgacure 184 (1-hydroxycyclohexyl phenyl ketone) and Darocur 1173 (2-hydroxy-2-methyl-1-phenyl-propan-1-one) are α-hydroxy ketones.[7]

  • Mechanism (Norrish Type I): Unlike benzophenones, α-hydroxy ketones are Norrish Type I photoinitiators.[1] Upon UV irradiation, they undergo α-cleavage, a unimolecular bond scission, to directly form two radical fragments, both of which can initiate polymerization.[7] This process is generally considered highly efficient.[7]

Visualizing the Mechanisms

G Photoinitiation Mechanisms cluster_0 Norrish Type I (e.g., Irgacure 184, Darocur 1173) cluster_1 Norrish Type II (e.g., 4-Chlorobenzophenone) PI_I Photoinitiator (PI) PI_I_excited Excited State PI* PI_I->PI_I_excited UV Light (hν) Radicals_I Two Radical Fragments PI_I_excited->Radicals_I α-Cleavage Monomer_I Monomer Radicals_I->Monomer_I Initiation Polymer_I Polymer Chain Monomer_I->Polymer_I Propagation PI_II Photoinitiator (PI) PI_II_excited Excited State PI* PI_II->PI_II_excited UV Light (hν) Synergist Synergist (e.g., Amine) PI_II_excited->Synergist H-Abstraction Radicals_II Two Distinct Radicals Synergist->Radicals_II Monomer_II Monomer Radicals_II->Monomer_II Initiation Polymer_II Polymer Chain Monomer_II->Polymer_II Propagation G Benchmarking Experimental Workflow cluster_prep Formulation Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison A Select Monomer (e.g., TMPTA) B Add Photoinitiator (e.g., 2% w/w) A->B C Add Synergist (if Type II) B->C D Homogenize Mixture C->D E Curing Kinetics (RT-IR) D->E F Curing Enthalpy (Photo-DSC) D->F G Depth of Cure D->G H Yellowing Index (Spectrophotometry) D->H I Cure Speed & Conversion E->I J Polymerization Rate F->J K Cured Thickness (mm) G->K L ΔYI (Yellowness Index) H->L M Comparative Report I->M J->M K->M L->M

Caption: A streamlined workflow for benchmarking photoinitiator performance.

Concluding Remarks and Future Outlook

This guide provides a framework for understanding and evaluating the potential of a new photoinitiator, 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone, in the context of established industry standards.

  • Irgacure 184 remains a benchmark for applications requiring high efficiency and excellent non-yellowing properties.

  • Darocur 1173 offers the convenience of a liquid form, making it highly suitable for formulations where ease of handling is paramount.

  • 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone , as a Type II photoinitiator, is projected to offer good through-cure capabilities, a common advantage of benzophenone derivatives. However, its performance will be dependent on the choice and concentration of a suitable amine synergist. The presence of the dioxolane group may enhance its solubility in certain monomer systems.

To fully ascertain the viability of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone, the experimental protocols outlined in this guide must be performed. The resulting data will provide the necessary quantitative evidence to determine its place in the landscape of modern photoinitiators.

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